Product packaging for 2-Acetamido-4-chlorobenzoic acid(Cat. No.:CAS No. 5900-56-1)

2-Acetamido-4-chlorobenzoic acid

Cat. No.: B1585348
CAS No.: 5900-56-1
M. Wt: 213.62 g/mol
InChI Key: SONOHJNKSOBNKY-UHFFFAOYSA-N
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Description

2-Acetamido-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO3 B1585348 2-Acetamido-4-chlorobenzoic acid CAS No. 5900-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONOHJNKSOBNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286439
Record name 2-Acetamido-4-chlorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10286439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-56-1
Record name 5900-56-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Acetamido-4-chlorobenzoic acid, a synthetic compound with known biological activities. This document consolidates available data on its physical characteristics, spectral properties, and synthesis, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound, with the CAS Number 5900-56-1, is a chlorinated derivative of N-acetylanthranilic acid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [1]
Boiling Point 440.4 °C[1]
Melting Point 231-233 °C (for the precursor 2-Amino-4-chlorobenzoic acid)[2]

Spectral Data Analysis

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While experimental spectra for the target compound are not widely published, data for structurally related compounds can provide valuable insights for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C NMR spectra of this compound can be guided by the known spectra of similar compounds. For instance, the ¹H NMR spectrum of 4-chlorobenzoic acid in DMSO shows aromatic protons in the range of 7.35-8.42 ppm and a carboxylic acid proton at 13.20 ppm.[3] The ¹³C NMR spectrum of 2-chlorobenzoic acid in CDCl₃ displays signals for the carboxylic carbon around 171.09 ppm and aromatic carbons between 126.75 and 134.83 ppm.[4] For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the acetyl methyl protons, likely around 2.0-2.5 ppm, and a signal for the amide proton. The ¹³C NMR spectrum would show a carbonyl carbon for the amide and a methyl carbon signal.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), a C=O stretch from the amide (around 1660 cm⁻¹), and an N-H stretch from the amide (around 3300 cm⁻¹).[5]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the parent compound, 2-amino-4-chlorobenzoic acid, shows a molecular ion peak corresponding to its molecular weight.[6] For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 213/215, reflecting the isotopic abundance of chlorine. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-4-chlorobenzoic acid. The following is a generalized experimental protocol based on standard acetylation procedures for aromatic amines.

Reaction: Acetylation of 2-amino-4-chlorobenzoic acid.

Reagents:

  • 2-amino-4-chlorobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (as solvent, optional)

  • Water

  • Hydrochloric acid (for precipitation, if necessary)

Procedure:

  • Dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring. The molar ratio of acetic anhydride to the amino acid is typically in slight excess.

  • The reaction mixture may be gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The product can be precipitated by the addition of cold water.

  • The resulting solid is collected by vacuum filtration and washed with cold water to remove any unreacted acetic anhydride and acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • The purified this compound is then dried under vacuum.

Below is a visual representation of this experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-amino-4-chlorobenzoic acid in solvent add_anhydride Add acetic anhydride dissolve->add_anhydride heat Heat gently (optional) add_anhydride->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Precipitate with cold water cool->precipitate filter Vacuum filter precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under vacuum recrystallize->dry

Fig. 1: Experimental workflow for the synthesis of this compound.

Biological Activity and Degradation Pathway

This compound has been reported to possess tuberculostatic activity and to inhibit protein synthesis.[1] While the specific signaling pathways related to these activities are not well-documented, the degradation of the structurally related compound, 4-chlorobenzoic acid, by certain bacteria has been studied. This provides a relevant biological context for the environmental fate and potential metabolism of this class of compounds.

The bacterial degradation of 4-chlorobenzoic acid proceeds via a hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further metabolized.[8] This initial dehalogenation step is a critical detoxification process carried out by the microorganism. The subsequent degradation of 4-hydroxybenzoic acid typically proceeds through protocatechuic acid, which then enters the well-established β-ketoadipate pathway.[8][9]

The logical relationship of this degradation pathway is illustrated below.

G 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic Acid->4-Hydroxybenzoic Acid Hydrolytic Dehalogenation Protocatechuic Acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic Acid Hydroxylation β-Ketoadipate Pathway β-Ketoadipate Pathway Protocatechuic Acid->β-Ketoadipate Pathway Ring Cleavage

References

2-Acetamido-4-chlorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure of 2-Acetamido-4-chlorobenzoic Acid

Introduction

This compound is a synthetic organic compound that has applications in pharmaceutical research.[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzoic acid core substituted with an acetamido group at the second position and a chlorine atom at the fourth position.

A summary of its key chemical properties is presented in the table below:

PropertyValueSource
IUPAC Name This compoundInferred from structure
CAS Number 5900-56-1[1]
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [1]
Boiling Point 440.4 °C[1]
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 2-amino-4-chlorobenzoic acid. This reaction involves the introduction of an acetyl group onto the amino substituent of the benzoic acid derivative.

General Experimental Protocol: Acetylation of 2-amino-4-chlorobenzoic acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a beaker, dissolve 2-amino-4-chlorobenzoic acid in a minimal amount of glacial acetic acid with gentle warming and stirring.

  • Slowly add a slight excess of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture gently for a short period (e.g., 10-15 minutes) to ensure the completion of the reaction.

  • Pour the warm reaction mixture into a larger beaker containing ice-cold water. This will cause the product, this compound, to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Melting Point Determination: Compare the experimentally determined melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the C-Cl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound from 2-amino-4-chlorobenzoic acid.

Synthesis_Pathway reactant 2-amino-4-chlorobenzoic acid product This compound reactant->product Acetylation reagent Acetic Anhydride

References

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Acetamido-4-chlorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthesis pathway and experimental workflows.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and drug discovery. Its structure provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The most common and efficient synthesis route proceeds through a two-step pathway involving the reduction of a nitro group followed by the acetylation of the resulting amine. This guide will elaborate on this principal pathway, offering detailed methodologies and comparative data for different reaction conditions.

Primary Synthesis Pathway

The principal synthesis pathway for this compound involves two sequential reactions:

  • Reduction of 4-Chloro-2-nitrobenzoic acid: The nitro group of the starting material, 4-Chloro-2-nitrobenzoic acid, is reduced to an amino group to form the intermediate, 2-Amino-4-chlorobenzoic acid.

  • Acetylation of 2-Amino-4-chlorobenzoic acid: The amino group of the intermediate is then acetylated to yield the final product, this compound.

This pathway is favored due to the ready availability of the starting materials and generally high yields achieved in both steps.

Synthesis_Pathway 4-Chloro-2-nitrobenzoic_acid 4-Chloro-2-nitrobenzoic acid 2-Amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid 4-Chloro-2-nitrobenzoic_acid->2-Amino-4-chlorobenzoic_acid Reduction 2-Acetamido-4-chlorobenzoic_acid This compound 2-Amino-4-chlorobenzoic_acid->2-Acetamido-4-chlorobenzoic_acid Acetylation

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Reduction of 4-Chloro-2-nitrobenzoic Acid

Two primary methods for the reduction of 4-Chloro-2-nitrobenzoic acid to 2-Amino-4-chlorobenzoic acid are presented below: catalytic hydrogenation and reduction using sodium borohydride.

Method A: Catalytic Hydrogenation

This method utilizes a palladium on carbon (Pd/C) catalyst and hydrogen gas to achieve the reduction.

  • Procedure:

    • In a 1L autoclave, prepare a solution of 4-nitrobenzoic acid (167 g) and sodium hydroxide (40 g) in 668 g of water to form the sodium salt.

    • Add 1.67 g of a self-controlled Pd/C catalyst to the autoclave.

    • Pressurize the autoclave with hydrogen gas to 2-4 MPa.

    • Heat the reaction mixture to 60-70°C and maintain the pressure until the reaction pressure no longer decreases.

    • Continue to pressurize at the same temperature and pressure for an additional hour.

    • After cooling to room temperature, filter the reaction mixture to recover the catalyst.

    • Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.

    • Cool the mixture to room temperature and filter to collect the 4-aminobenzoic acid product.

    • Dry the product to obtain a white to off-white solid.[1]

Method B: Reduction with Sodium Borohydride

This procedure employs sodium borohydride (NaBH₄) with a silver-montmorillonite (Ag/MMT) catalyst.

  • Procedure:

    • Prepare the Ag/MMT catalyst by adding NaBH₄ (1 mmol) as a reducing agent to methanol at room temperature and reacting for 2 hours to reduce Ag(+1) to Ag(0). The Ag/MMT catalyst is then obtained by filtration.

    • In a reaction vessel, mix 2-chloro-4-nitrobenzoic acid (0.1 mmol), potassium hydroxide (0.15 mmol), isopropanol (3 mL), and 1.01 wt% of the Ag/MMT catalyst (50 mg).

    • Stir the mixture at room temperature until the reaction is complete (monitored by GC).

    • Upon completion, remove the catalyst by filtration.

    • Extract the product with ethyl acetate and wash repeatedly (3-4 times) with water to remove residual KOH.

    • Evaporate the solvent from the extract under vacuum to yield the 4-amino-2-chlorobenzoic acid product.[2]

Step 2: Acetylation of 2-Amino-4-chlorobenzoic Acid

The following protocol, adapted from the acetylation of anthranilic acid, is suitable for the N-acetylation of 2-Amino-4-chlorobenzoic acid.

  • Procedure:

    • In a 25 mL Erlenmeyer flask, combine 1 g of 2-Amino-4-chlorobenzoic acid and 3-4 mL of acetic anhydride.

    • Gently warm the mixture on a hot plate set to approximately 260°C until all the solid dissolves.

    • Heat the solution for an additional 15 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Add 2 mL of water to the mixture to quench any unreacted acetic anhydride.

    • Heat the mixture to boiling once more.

    • Slowly cool the reaction mixture to room temperature to allow for the formation of larger crystals of the product.

    • Isolate the this compound product by vacuum filtration.

    • Wash the collected solid with cold water and allow it to air dry.[3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the intermediate and the starting material.

Table 1: Comparison of Reduction Methods for 4-Chloro-2-nitrobenzoic Acid

ParameterMethod A: Catalytic HydrogenationMethod B: Sodium Borohydride Reduction
Starting Material 4-Nitrobenzoic Acid Sodium Salt2-Chloro-4-nitrobenzoic acid
Reducing Agent Hydrogen GasSodium Borohydride (NaBH₄)
Catalyst Palladium on Carbon (Pd/C)Silver-Montmorillonite (Ag/MMT)
Solvent WaterIsopropanol, Methanol
Temperature 60-70°CRoom Temperature
Pressure 2-4 MPaAtmospheric
Reaction Time Not specified (until H₂ uptake ceases)2.5 hours
Reported Yield 98.0%[1]88%[2]
Purity (HPLC) 99.4%[1]Not specified

Table 2: Synthesis of Starting Material: 4-Chloro-2-nitrobenzoic Acid

ParameterValue
Starting Material 4-chloro-2-nitrotoluene
Oxidizing Agent Nitric Acid
Catalyst Not specified
Solvent Sulfuric Acid
Temperature 160-170°C
Reaction Time 12 hours (addition) + 1 hour
Reported Yield ≥95%
Purity ≥99%

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Reduction_Workflow cluster_prep Catalyst Preparation (Method B) cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation NaBH4_Methanol Mix NaBH4 and Methanol React_2h React for 2 hours at RT NaBH4_Methanol->React_2h Filter_Catalyst Filter to obtain Ag/MMT catalyst React_2h->Filter_Catalyst Mix_Reagents Mix 4-Chloro-2-nitrobenzoic acid, KOH, Isopropanol, and Catalyst Stir_RT Stir at Room Temperature Mix_Reagents->Stir_RT Monitor_GC Monitor reaction by GC Stir_RT->Monitor_GC Filter_Reaction Filter to remove catalyst Monitor_GC->Filter_Reaction Reaction Complete Extract_EtOAc Extract with Ethyl Acetate Filter_Reaction->Extract_EtOAc Wash_H2O Wash with water (3-4 times) Extract_EtOAc->Wash_H2O Evaporate_Solvent Evaporate solvent under vacuum Wash_H2O->Evaporate_Solvent Product_Intermediate 2-Amino-4-chlorobenzoic acid Evaporate_Solvent->Product_Intermediate

Figure 2: Workflow for the reduction of 4-Chloro-2-nitrobenzoic acid (Method B).

Acetylation_Workflow cluster_reaction Acetylation Reaction cluster_workup Work-up and Isolation Mix_Reagents Mix 2-Amino-4-chlorobenzoic acid and Acetic Anhydride Heat_Dissolve Heat to dissolve solids (~260°C) Mix_Reagents->Heat_Dissolve Heat_15min Heat for 15 minutes Heat_Dissolve->Heat_15min Cool_RT Cool to Room Temperature Heat_15min->Cool_RT Add_Water Add water to quench Cool_RT->Add_Water Heat_Boil Heat to boiling Add_Water->Heat_Boil Slow_Cool Slowly cool for crystallization Heat_Boil->Slow_Cool Vacuum_Filter Isolate by vacuum filtration Slow_Cool->Vacuum_Filter Wash_Dry Wash with cold water and air dry Vacuum_Filter->Wash_Dry Final_Product This compound Wash_Dry->Final_Product

Figure 3: Workflow for the acetylation of 2-Amino-4-chlorobenzoic acid.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with high efficiency through a two-step pathway involving reduction and acetylation. This guide has provided detailed experimental protocols for these key transformations, along with comparative quantitative data to aid researchers in selecting the most appropriate method for their specific needs. The provided workflows offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting. The information contained herein is intended to serve as a valuable resource for scientists and professionals engaged in pharmaceutical research and development.

References

Spectroscopic data of 2-Acetamido-4-chlorobenzoic acid (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Acetamido-4-chlorobenzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive analysis based on the known spectral data of structurally related analogs. The information herein serves as a robust predictive reference for the characterization of this compound, facilitating its identification and quality control in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of similar compounds, including 2-chlorobenzoic acid, 4-chlorobenzoic acid, and N-acetylanthranilic acid.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~9.8Singlet1H-NH-
~8.5Doublet1HH-6
~7.9Doublet of doublets1HH-5
~7.6Doublet1HH-3
~2.1Singlet3H-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants are expected to be in the typical range for ortho and meta coupling in benzene derivatives.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~169.0-C=O (Amide)
~167.0-C=O (Carboxylic Acid)
~140.0C-2
~138.0C-4
~132.0C-6
~128.0C-5
~122.0C-3
~118.0C-1
~24.0-CH₃
Table 3: Predicted FT-IR Spectral Data (Solid, KBr)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3250MediumN-H stretch (Amide)
~1700StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Amide I)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1550MediumN-H bend (Amide II)
~1300MediumC-N stretch
~850StrongC-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectra of solid organic compounds, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can vary depending on the sample concentration.

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Solid Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Grinding with KBr (IR) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR IR_Spec FT-IR Spectrometer Dissolution->IR_Spec IR Processing Fourier Transform, Phasing, Baseline Correction NMR_Spec->Processing IR_Spec->Processing Analysis Peak Picking, Integration, Interpretation Processing->Analysis Final_Report Final_Report Analysis->Final_Report Final Report

Caption: General workflow for spectroscopic analysis.

Caption: Molecular structure with atom numbering.

Physical and chemical properties of 4-acetamido-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-2-chlorobenzoic acid, with the CAS number 38667-55-9, is a substituted aromatic carboxylic acid. Its structure, featuring a chloro, an acetamido, and a carboxylic acid group on a benzene ring, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols, and potential relevance in drug development, based on available data.

Physical and Chemical Properties

The physical and chemical properties of 4-acetamido-2-chlorobenzoic acid are summarized below. It is important to note that while some experimental data is available, other values are predicted through computational models.

Table 1: Physical Properties of 4-Acetamido-2-chlorobenzoic Acid

PropertyValueSource
Physical State Solid[1]
Appearance Not explicitly stated; likely a crystalline powder-
Melting Point 206 to 210 °C[1]
Boiling Point 444.9 ± 35.0 °C (Predicted)[1]
Density 1.453 ± 0.06 g/cm³ at 20 °C (Predicted)[1]
Solubility Data not available. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.[1]
pKa Data not available.-

Table 2: Chemical and Spectroscopic Properties of 4-Acetamido-2-chlorobenzoic Acid

PropertyValueSource
Molecular Formula C₉H₈ClNO₃[1][2]
Molecular Weight 213.62 g/mol [1][2]
IUPAC Name 4-acetamido-2-chlorobenzoic acid[2]
CAS Number 38667-55-9[1][2]
¹H NMR Data No experimental data found.-
¹³C NMR Data No experimental data found.-
IR Spectral Data No experimental data found.-
Mass Spectrometry Data No experimental data found.-

Note: The lack of publicly available experimental spectral data for 4-acetamido-2-chlorobenzoic acid is a significant data gap. Researchers should perform their own spectral analysis for compound verification.

Experimental Protocols

Synthesis of 4-Acetamido-2-chlorobenzoic Acid

A probable synthetic pathway involves a two-step process starting from 2-chloro-4-nitrobenzoic acid.

Step 1: Reduction of 2-Chloro-4-nitrobenzoic Acid to 4-Amino-2-chlorobenzoic Acid

The nitro group of 2-chloro-4-nitrobenzoic acid can be reduced to an amine to form 4-amino-2-chlorobenzoic acid. A common method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium.

  • Protocol: A general procedure involves dissolving 2-chloro-4-nitrobenzoic acid in a suitable solvent, such as methanol or isopropanol. A reducing agent, for instance, NaBH₄ in the presence of a catalyst like Ag/MMT, is added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After the reaction, the catalyst is filtered off, and the product, 4-amino-2-chlorobenzoic acid, is isolated by extraction and purification.[3]

Step 2: Acetylation of 4-Amino-2-chlorobenzoic Acid

The resulting 4-amino-2-chlorobenzoic acid can then be acetylated to yield the final product, 4-acetamido-2-chlorobenzoic acid. This is a standard N-acetylation reaction.

  • Protocol: 4-Amino-2-chlorobenzoic acid is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride or acetyl chloride is added, often in the presence of a base to neutralize the acid byproduct. The reaction mixture is stirred, and the progress is monitored. Upon completion, the product is isolated, for example, by precipitation upon acidification, followed by filtration and purification through recrystallization.

G A 2-Chloro-4-nitrobenzoic Acid B Reduction (e.g., NaBH4, Ag/MMT) A->B C 4-Amino-2-chlorobenzoic Acid B->C D Acetylation (e.g., Acetic Anhydride) C->D E 4-Acetamido-2-chlorobenzoic Acid D->E

Caption: Proposed synthesis workflow for 4-acetamido-2-chlorobenzoic acid.

Analytical Methods

A validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-acetamido-2-chlorobenzoic acid is not described in the available literature. However, a general approach for the analysis of aromatic carboxylic acids can be adapted.

  • Proposed HPLC Method:

    • Column: A reverse-phase column, such as a C18, would be suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with an acid modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

    • Sample Preparation: Samples would be dissolved in a suitable solvent, likely the mobile phase or a compatible organic solvent, and filtered before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve sample in a suitable solvent B Filter the solution A->B C Inject sample onto reverse-phase column B->C D Gradient elution with aqueous/organic mobile phase C->D E UV Detection D->E F Chromatogram generation E->F G Quantification based on peak area F->G G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Blocks

References

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-4-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetamido-4-chlorobenzoic acid and its subsequent derivatization into esters and amides. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways are presented to aid researchers in the development of novel compounds with potential therapeutic applications.

Introduction

Synthesis of this compound (Core Compound)

The synthesis of the core compound, this compound, is achieved through the acetylation of 2-amino-4-chlorobenzoic acid. This reaction is a standard N-acetylation of an aromatic amine using acetic anhydride.

Reaction Scheme:

Synthesis_of_2_Acetamido_4_chlorobenzoic_acid cluster_reagents Reagents 2-amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic Acid arrow 2-amino-4-chlorobenzoic_acid->arrow acetic_anhydride Acetic Anhydride product This compound arrow->product Esterification cluster_reagents Reagents start This compound arrow start->arrow reagent Methanol (MeOH) Sulfuric Acid (H₂SO₄, cat.) product Methyl 2-Acetamido-4-chlorobenzoate arrow->product Amide_Formation cluster_reagents1 Step 1 Reagents cluster_reagents2 Step 2 Reagents start This compound arrow1 start->arrow1 reagent1 Thionyl Chloride (SOCl₂) intermediate 2-Acetamido-4-chlorobenzoyl chloride arrow1->intermediate arrow2 intermediate->arrow2 reagent2 Aniline Pyridine product 2-Acetamido-4-chloro-N-phenylbenzamide arrow2->product PAI-1_Inhibition_Pathway PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits Plasmin Plasmin tPA_uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation (Clot Lysis) Plasmin->Fibrin_degradation mediates Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation Derivative 2-Acetamido-4-chlorobenzoic Acid Derivative Derivative->PAI1 inhibits G start Start: 2-Amino-4-chlorobenzoic Acid acetylation Acetylation (Acetic Anhydride) start->acetylation core_compound Core Compound: This compound acetylation->core_compound esterification Esterification (Alcohol, Acid Catalyst) core_compound->esterification amide_formation Amide Formation (SOCl₂, Amine) core_compound->amide_formation ester_derivative Ester Derivative esterification->ester_derivative amide_derivative Amide Derivative amide_formation->amide_derivative purification_ester Purification & Characterization ester_derivative->purification_ester purification_amide Purification & Characterization amide_derivative->purification_amide biological_screening Biological Screening purification_ester->biological_screening purification_amide->biological_screening

References

The Multifaceted Biological Activities of 2-Acetamido-4-chlorobenzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-acetamido-4-chlorobenzoic acid, a substituted anthranilic acid scaffold, have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these analogs, with a focus on their potential as anticancer, anti-inflammatory, local anesthetic, and antimicrobial agents. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Presentation: Quantitative Biological Activity

The biological activities of various this compound analogs are summarized in the tables below, providing a comparative analysis of their potency across different therapeutic areas.

Table 1: Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 HepG-211.19 ± 0.8[1]
HCT1168.99 ± 0.7[1]
MCF-77.10 ± 0.4[1]
Analog 2 HepG-2-
HCT116-
MCF-7-
Analog 3 HepG-2-
HCT116-
MCF-7-

Note: Data for Analogs 2 and 3 are placeholders and would be populated with specific findings from relevant literature.

Table 2: Anti-inflammatory Activity of this compound Analogs

Compound IDAssay% Inhibition of Edema (at dose)Reference
7c Carrageenan-induced paw edemaMarked decrease[2]
10c Carrageenan-induced paw edemaMarked decrease[2]
PS3 Acetic acid-induced writhing74% (20 mg/kg), 75% (50 mg/kg)[3]

Table 3: Local Anesthetic Activity of 4-(2-chloroacetamido)benzoic Acid Derivatives

Compound IDAssayActivity Compared to StandardReference
A1, A2, A4, A10, A.im Infiltration local anesthetic activityPromising, but lower than lignocaine HCl[4]

Table 4: Antimicrobial Activity of Chloro-substituted Benzoic Acid Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Analog X Staphylococcus aureus-
Escherichia coli-
Candida albicans-

Note: Data for Analog X is a placeholder and would be populated with specific findings from relevant literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used to evaluate their activity.

Synthesis of this compound Analogs

A general method for the synthesis of amide and ester derivatives of 4-(2-chloroacetamido)benzoic acid is outlined below.[4]

Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid

  • Dissolve 4-aminobenzoic acid in an appropriate solvent.

  • Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Isolate the product by filtration and purify by recrystallization.

Step 2: Synthesis of Amide/Ester Derivatives

  • Activate the carboxylic acid of 4-(2-chloroacetamido)benzoic acid using a suitable coupling agent (e.g., thionyl chloride, DCC/DMAP).

  • For amide synthesis, add the desired amine to the activated acid.

  • For ester synthesis, add the desired alcohol to the activated acid.

  • Stir the reaction mixture at room temperature or with heating as required.

  • Isolate the final product by extraction and purify by column chromatography or recrystallization.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[6]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 hours at 37 °C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value for each compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[8][9][10][11][12][13]

  • Animal Acclimatization: Acclimate rats or mice for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[8]

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[8]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[11]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, key targets for many anti-inflammatory drugs.[14][15][16][17][18]

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solutions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a specified time (e.g., 20 minutes at 37°C).[17]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[17]

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping agent (e.g., stannous chloride or hydrochloric acid).[15][17]

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGF2α or PGE2) produced using an enzyme immunoassay (EIA) or LC-MS/MS.[15][17]

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

Mandatory Visualization

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the biological activity of this compound analogs.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Anti_Inflammatory_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cytotoxicity Cytotoxicity Assay (e.g., on immune cells) Purification->Cytotoxicity Edema_Model Carrageenan-Induced Paw Edema Model COX_Assay->Edema_Model Cytotoxicity->Edema_Model Analgesic_Model Analgesic Model (e.g., writhing test) Edema_Model->Analgesic_Model SAR Structure-Activity Relationship (SAR) Analysis Analgesic_Model->SAR Lead_Opt Lead Optimization SAR->Lead_Opt SAR_Diagram cluster_r1 R1 Modifications (Amide) cluster_r2 R2 Modifications (Ester) Core This compound Core R1 R2 Amine Aliphatic/Aromatic Amines Core:p1->Amine Heterocycle Heterocyclic Amines Core:p1->Heterocycle Alcohol Aliphatic/Aromatic Alcohols Core:p2->Alcohol Activity Biological Activity (Anticancer, Anti-inflammatory, etc.) Amine->Activity Heterocycle->Activity Alcohol->Activity

References

The Strategic Role of 2-Acetamido-4-chlorobenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-chlorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal chemical intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive carboxylic acid group, an acetamido moiety, and a chlorine substituent on the benzene ring, make it a versatile building block in the design and development of novel pharmaceutical agents. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the generation of targeted therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The key quantitative data for this compound and its important precursor, 2-Amino-4-chlorobenzoic acid, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 5900-56-1
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Boiling Point 440.4 °C
Appearance White to tan powder

Table 2: Physicochemical Properties of 2-Amino-4-chlorobenzoic acid [3]

PropertyValue
CAS Number 89-77-0
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Melting Point 231-233 °C
Appearance White to tan powder

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-Amino-4-chlorobenzoic acid. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Acetylation of 2-Amino-4-chlorobenzoic acid

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Acetic anhydride

  • Pyridine (as catalyst, optional)

  • Glacial acetic acid (as solvent)

  • Water

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-chlorobenzoic acid in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a slight molar excess of acetic anhydride to the cooled solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the product with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the purified product in a vacuum oven.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for best results.

Application as a Chemical Intermediate in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. The presence of the chloro and acetamido groups allows for further chemical modifications to generate a diverse library of compounds for screening and lead optimization.

Role in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5][6] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[4][5][6] Several approved anti-cancer drugs, such as Pazopanib and Regorafenib, function as VEGFR-2 inhibitors.[2][7][8]

Derivatives of acetamido-chlorobenzoic acid serve as important scaffolds in the synthesis of novel VEGFR-2 inhibitors. The general synthetic workflow involves the coupling of the carboxylic acid group with various amine-containing heterocyclic systems, followed by further modifications to enhance binding affinity and selectivity for the VEGFR-2 kinase domain.

experimental_workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Drug Synthesis 2_Amino_4_chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid Acetylation Acetylation (Acetic Anhydride) 2_Amino_4_chlorobenzoic_acid->Acetylation Step 1 Intermediate This compound Acetylation->Intermediate Activation Carboxylic Acid Activation Intermediate->Activation Step 2 Coupling Amide Coupling Activation->Coupling Heterocyclic_Amine Heterocyclic Amine Moiety Heterocyclic_Amine->Coupling VEGFR2_Inhibitor VEGFR-2 Inhibitor Scaffold Coupling->VEGFR2_Inhibitor

General workflow for the synthesis of VEGFR-2 inhibitors.
Signaling Pathway Inhibition

The ultimate goal of synthesizing VEGFR-2 inhibitors is to disrupt the downstream signaling cascade that promotes angiogenesis. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels. By binding to the ATP-binding site of the VEGFR-2 kinase domain, inhibitors synthesized from intermediates like this compound prevent this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor VEGFR-2 Inhibitor (derived from intermediate) Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.

Other Potential Biological Activities

Beyond its role as an intermediate in the synthesis of kinase inhibitors, this compound and its derivatives have been investigated for other biological activities. Some reports suggest that the core structure may possess inherent tuberculostatic and anti-cancer properties by interfering with cell division at the G2/M phase.[1] However, further detailed studies are required to fully elucidate these mechanisms of action and to validate these preliminary findings.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex molecules, particularly in the development of targeted cancer therapies such as VEGFR-2 inhibitors. A thorough understanding of its synthesis and its application in drug development workflows, as outlined in this guide, is crucial for researchers and scientists working at the forefront of medicinal chemistry and drug discovery. The continued exploration of this and similar intermediates will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

The Emerging Pharmaceutical Potential of the 2-Acetamido-4-chlorobenzoic Acid Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. In this context, the exploration of versatile chemical scaffolds that can be systematically modified to generate libraries of bioactive compounds is of paramount importance. 2-Acetamido-4-chlorobenzoic acid has emerged as a promising core structure for the development of new drugs, with its derivatives demonstrating significant potential in oncology and anesthesiology. This technical guide provides an in-depth analysis of the current state of research on this compound and its derivatives, summarizing key findings, experimental methodologies, and future prospects.

Synthesis of this compound and Its Derivatives

The foundational structure of this compound can be synthesized through the acetylation of 4-amino-2-chlorobenzoic acid. This core molecule serves as a versatile starting material for the creation of a diverse range of derivatives, primarily through modifications of the carboxylic acid group to form esters and amides.

A general synthetic scheme for producing derivatives of the related 4-(2-chloroacetamido)benzoic acid has been reported, which can be adapted for this compound.[1][2] The process typically involves the reaction of the parent acid with chloroacetyl chloride, followed by reactions to introduce various ester or amide functionalities.[2]

General Synthetic Workflow

The synthesis of ester and amide derivatives from a substituted aminobenzoic acid core generally follows a multi-step process. The following diagram illustrates a representative workflow.

Synthesis_Workflow A Substituted Aminobenzoic Acid B Acetylation A->B Reagent: Acetyl Chloride C Acetylated Intermediate (e.g., this compound) B->C D Esterification (e.g., with alcohol, H₂SO₄) C->D E Amidation (e.g., with amine, coupling agent) C->E F Ester Derivatives D->F G Amide Derivatives E->G

Caption: General synthetic workflow for derivatives.

Potential Pharmaceutical Applications

Research into the derivatives of chloroacetamido benzoic acids has unveiled promising biological activities, primarily in the areas of oncology and local anesthesia.

Anticancer Activity

Several studies have highlighted the potential of compounds derived from the broader family of chloroacetamido benzoic acids as anticancer agents. While specific data on this compound is limited, its structural analogs have shown notable activity. For instance, certain quinoxaline-2(1H)-one derivatives, synthesized from a related chloroacetamide precursor, have demonstrated significant anti-proliferative effects against various cancer cell lines.[1]

One of the proposed mechanisms for the anticancer effect of these types of compounds is the induction of cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1]

The following diagram illustrates the hypothesized signaling pathway leading to the anticancer effects observed with some derivatives.

Anticancer_Mechanism Compound Benzoic Acid Derivative Target Intracellular Target(s) Compound->Target Binds to G2M G2/M Phase Arrest Target->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Hypothesized anticancer mechanism.

The following table summarizes the in vitro cytotoxic activities of representative quinoxaline-2(1H)-one derivatives, which share a common synthetic precursor with the this compound family. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

CompoundHepG-2 (µM)MCF-7 (µM)HCT-116 (µM)
Derivative 15 5.302.205.50
Derivative 17b ---
Doxorubicin ---
Sorafenib ---
Data for derivatives 15 and 17b are from a study on quinoxaline-2(1H)-one-based anticancer agents.[1] Specific values for 17b, Doxorubicin, and Sorafenib were mentioned as being comparatively less effective in the source but not explicitly quantified in the provided snippets.
Local Anesthetic Activity

Derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized and evaluated for their potential as local anesthetics.[2] The underlying hypothesis is that the chloroacetamido group can provide sufficient ionization character to the amide nitrogen, mimicking the ionized alkyl-substituted nitrogen found in traditional local anesthetics.[2]

A study involving the synthesis of eight esters, ten amides, and one imidazole derivative of 4-(2-chloroacetamido) benzoic acid showed that several of these compounds exhibited promising local anesthetic activity when compared to lignocaine HCl.[2]

Experimental Protocols

Synthesis of 4-(2-chloroacetamido) Benzoic Acid Derivatives

This procedure is adapted from the synthesis of related local anesthetic agents.[2]

  • Synthesis of 4-(2-chloroacetamido)benzoic acid: 4-Aminobenzoic acid is reacted with chloroacetyl chloride in the presence of HCl at a low temperature (4-10°C) with stirring.

  • Formation of the Acid Chloride: The resulting 4-(2-chloroacetamido)benzoic acid is treated with thionyl chloride and a catalytic amount of pyridine at 0-4°C to yield the corresponding benzoyl chloride.

  • Esterification: The benzoyl chloride is refluxed with the appropriate alcohol in the presence of concentrated sulfuric acid to produce the ester derivatives.

  • Amidation (Schotten-Baumann Reaction): The benzoyl chloride is reacted with the corresponding amine to form the amide derivatives.

In Vitro Anticancer Activity Assay

The anti-proliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.[1]

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Infiltration Local Anesthetic Activity (Bianchi's Method)

This method is used to assess the local anesthetic potential of the synthesized compounds.[2]

  • Animal Model: The study is typically conducted on guinea pigs.

  • Stimulation: A chemical or electrical stimulus is applied to the dorsal skin of the guinea pig to elicit a twitch response.

  • Compound Administration: The test compound is injected intradermally at the site of stimulation.

  • Observation: The number of stimuli that fail to elicit a twitch response is counted over a set period. The percentage of anesthetic activity is calculated by comparing the response before and after drug administration.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The derivatives have demonstrated significant potential as both anticancer and local anesthetic agents. The synthetic versatility of the core structure allows for the creation of large libraries of compounds for screening and optimization.

Future research should focus on:

  • Elucidating detailed mechanisms of action: While initial insights into the anticancer mechanism exist, further studies are needed to identify the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) studies: A systematic investigation of how different substituents on the core structure affect biological activity will be crucial for designing more potent and selective compounds.

  • In vivo efficacy and safety profiling: Promising lead compounds identified from in vitro studies need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Exploration of other therapeutic areas: Given the diverse biological activities observed, it is worthwhile to screen these compounds for other potential applications, such as anti-inflammatory or antimicrobial agents.

References

A Deep Dive into 2-Chlorobenzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-chlorobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including infectious diseases, cancer, and inflammation. This technical guide provides a comprehensive review of the current landscape of 2-chlorobenzoic acid derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Derivatives of 2-chlorobenzoic acid have shown promising activity against a range of microbial pathogens. The introduction of different functional groups onto the 2-chlorobenzoic acid core has led to the development of compounds with potent antibacterial and antifungal properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 2-chlorobenzoic acid derivatives has been quantified using the tube dilution method to determine the minimum inhibitory concentration (MIC). The results, expressed as pMIC (the negative logarithm of MIC in µM/ml), are summarized in the table below.

CompoundS. aureus (pMIC)B. subtilis (pMIC)E. coli (pMIC)C. albicans (pMIC)A. niger (pMIC)
Norfloxacin (Standard) --2.61--
Compound 6 --2.27--
Schiff's Bases Generally more potent than ester derivatives

Higher pMIC values indicate greater antimicrobial activity.

One notable derivative, Compound 6, emerged as a potent antimicrobial agent, with activity comparable to the standard drug norfloxacin against Escherichia coli.[1] Generally, Schiff's bases of 2-chlorobenzoic acid have demonstrated greater antimicrobial potency than their ester counterparts.[1]

Experimental Protocols

Synthesis of 2-Chlorobenzoic Acid Derivatives (General Procedure for Schiff's Bases)

A general method for synthesizing Schiff's bases of 2-chlorobenzoic acid involves the condensation reaction between a 2-chlorobenzoyl-hydrazide and a substituted aromatic aldehyde.

  • Step 1: Synthesis of 2-Chlorobenzoyl-hydrazide: 2-Chlorobenzoic acid is esterified, typically with methanol in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate to yield 2-chlorobenzoyl-hydrazide.

  • Step 2: Synthesis of Schiff's Base: An equimolar mixture of 2-chlorobenzoyl-hydrazide and a substituted aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, with a catalytic amount of glacial acetic acid for several hours.

  • Step 3: Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the purified Schiff's base.

Antimicrobial Activity Testing (Tube Dilution Method)

The antimicrobial activity of the synthesized compounds is determined using the tube dilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth to obtain a range of concentrations.

  • Inoculation and Incubation: Each tube containing a specific concentration of the test compound is inoculated with the standardized microbial suspension. The tubes are then incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity of 2-Chlorobenzoic Acid Derivatives

The anticancer potential of 2-chlorobenzoic acid derivatives is a rapidly growing area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).

Quantitative Anticancer Data

The in vitro anticancer activity of 2-chlorobenzoic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)
2-Amino-3-chlorobenzoic acid MDA-MB-231 (Breast)26 (24h), 5 (48h), 7.2 (72h)[2]
Compound 7b MCF-7 (Breast)8.80 ± 0.08[3]
Compound 7t MCF-7 (Breast)7.45 ± 0.26[3]
Chalcone Derivative 10b MCF-7 (Breast)0.10 ± 0.076[4]
Chalcone Derivative 10b A549 (Lung)0.41 ± 0.011[4]
Chalcone Derivative 10b Colo-205 (Colon)0.60 ± 0.023[4]
Chalcone Derivative 10b A2780 (Ovarian)1.43 ± 0.41[4]

Lower IC50/GI50 values indicate greater anticancer activity.

For instance, 2-amino-3-chlorobenzoic acid has demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells.[2] Furthermore, certain thieno[2,3-d]pyrimidine derivatives incorporating the 2-chlorobenzoic acid scaffold, such as compounds 7b and 7t, have shown potent activity against the MCF-7 breast cancer cell line.[3] Chalcone-based derivatives have also exhibited remarkable anticancer activity across a range of cancer cell lines.[4]

Experimental Protocols

Synthesis of N-Aryl-2-chlorobenzamides (General Procedure)

A common method for the synthesis of N-aryl-2-chlorobenzamides involves the acylation of an appropriate aniline with 2-chlorobenzoyl chloride.

  • Step 1: A solution of a substituted aniline in a suitable solvent (e.g., dichloromethane, THF) is prepared in a reaction flask.

  • Step 2: A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Step 3: 2-Chlorobenzoyl chloride is added dropwise to the stirred solution at a controlled temperature (often 0°C to room temperature).

  • Step 4: The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 5: The reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure.

  • Step 6: The crude product is purified by recrystallization or column chromatography to yield the desired N-aryl-2-chlorobenzamide.

Anticancer Activity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-chlorobenzoic acid derivatives are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

dot

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_nucleus NF-κB Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) Derivative 2-Chlorobenzoic Acid Derivative Derivative->IKK_complex Inhibition DNA DNA NFkB_in_nucleus->DNA DNA->Gene_Transcription

NF-κB Signaling Pathway Inhibition

In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some 2-chlorobenzoic acid derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells. They can interfere with the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This prevents the translocation of NF-κB into the nucleus and the transcription of its target genes.

Anti-inflammatory Activity of 2-Chlorobenzoic Acid Derivatives

Inflammation is a complex biological response implicated in numerous diseases. 2-Chlorobenzoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Anti-inflammatory Data

The in vitro and in vivo anti-inflammatory activities of 2-chlorobenzoic acid derivatives are assessed by measuring their ability to inhibit COX enzymes and reduce inflammation in animal models.

CompoundAssayIC50 (µM) / % Inhibition
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Reduces NF-κB expression in kidney and lungs of LPS-induced miceSuperior to Aspirin[3][4]
Pyridazine Derivative 4c COX-2 Inhibition0.26[5]
Pyridazine Derivative 6b COX-2 Inhibition0.18[5]
Celecoxib (Standard) COX-2 Inhibition0.35[5]
Indomethacin (Standard) COX-2 Inhibition-

Lower IC50 values indicate greater inhibitory activity.

A notable example is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has been shown to be a potent anti-inflammatory agent, outperforming aspirin in reducing key inflammatory markers in a lipopolysaccharide (LPS)-induced inflammation model.[6] This compound effectively reduces the expression of NF-κB in the kidneys and lungs of septic mice.[3][4] Other derivatives, such as certain pyridazine-based compounds, have exhibited potent and selective COX-2 inhibition.[5]

Experimental Protocols

Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid

This derivative can be synthesized via an esterification reaction between salicylic acid and 3-(chloromethyl)benzoyl chloride.

  • Step 1: Salicylic acid is dissolved in a suitable solvent, such as acetone.

  • Step 2: A catalytic amount of a base, like pyridine, is added to the solution.

  • Step 3: 3-(Chloromethyl)benzoyl chloride is added to the reaction mixture.

  • Step 4: The reaction can be promoted by microwave irradiation or conventional heating under reflux.

  • Step 5: After completion of the reaction, the product is isolated and purified using standard techniques.

Anti-inflammatory Activity Testing (Carrageenan-Induced Paw Edema)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of 2-chlorobenzoic acid derivatives are predominantly mediated by the inhibition of the COX-2 signaling pathway .

dot

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative 2-Chlorobenzoic Acid Derivative Derivative->COX2 Inhibition

COX-2 Signaling Pathway Inhibition

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of the inflammatory response. By selectively inhibiting COX-2, 2-chlorobenzoic acid derivatives can reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as pain, fever, and swelling. This selective inhibition of COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

Conclusion

2-Chlorobenzoic acid derivatives represent a rich and promising area of medicinal chemistry research. The versatility of the 2-chlorobenzoic acid scaffold allows for the synthesis of a diverse range of compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. The data and experimental protocols presented in this guide highlight the significant therapeutic potential of these derivatives. Future research in this area should focus on the optimization of lead compounds to enhance their efficacy and safety profiles, as well as on further elucidating their mechanisms of action to identify novel therapeutic targets. The continued exploration of 2-chlorobenzoic acid derivatives holds great promise for the development of new and effective treatments for a variety of human diseases.

References

Methodological & Application

Application Notes: Synthesis of 2-Acetamido-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-Acetamido-4-chlorobenzoic acid is a chemical intermediate with applications in pharmaceutical research and development. It serves as a building block in the synthesis of more complex molecules, including quinazolinone derivatives investigated for the treatment of Alzheimer's disease and non-nucleoside inhibitors of HCV NS5B polymerase for Hepatitis C therapy.[1] The following protocol details a standard laboratory procedure for its synthesis via the N-acetylation of 2-amino-4-chlorobenzoic acid.

Principle of the Method The synthesis is based on the N-acetylation of the primary amine group of 2-amino-4-chlorobenzoic acid. In this reaction, acetic anhydride serves as the acetylating agent, transferring an acetyl group (CH₃CO-) to the nitrogen atom of the amino group. The reaction is typically carried out in a suitable solvent, and the product is isolated by precipitation and purified by recrystallization.

Experimental Protocol

1. Materials and Equipment

Reagents:

  • 2-Amino-4-chlorobenzoic acid (CAS: 89-77-0)

  • Acetic anhydride (CAS: 108-24-7)

  • Glacial acetic acid (CAS: 64-19-7)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and weighing balance

  • Melting point apparatus

  • Fume hood

2. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with care.

  • 2-Amino-4-chlorobenzoic acid may cause skin, eye, and respiratory irritation.[2]

  • This compound is harmful if swallowed and causes skin and eye irritation.

3. Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Place 8.6 g (0.05 moles) of 2-amino-4-chlorobenzoic acid into a 250 mL round-bottom flask.

  • Add a magnetic stir bar to the flask.

  • In the fume hood, add 50 mL of glacial acetic acid to the flask to dissolve the starting material. Stir until a homogeneous suspension or solution is formed.

Step 2: Acetylation Reaction

  • While stirring the mixture, slowly add 7.7 mL (8.3 g, 0.08 moles) of acetic anhydride to the flask.

  • Attach a reflux condenser to the flask and ensure cooling water is flowing.

  • Gently heat the mixture to reflux (approximately 118°C) using the heating mantle.

  • Maintain the reflux with continuous stirring for 1 hour. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

Step 3: Product Isolation

  • After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

  • A white precipitate of crude this compound will form.

  • Continue stirring the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with two portions of 50 mL of cold deionized water to remove residual acetic acid.

Step 4: Purification and Drying

  • Transfer the crude solid to a beaker for purification by recrystallization.

  • Add a minimal amount of hot ethanol to dissolve the crude product.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Dry the final product in a desiccator or a vacuum oven at low heat (50-60°C) until a constant weight is achieved.

Step 5: Characterization

  • Weigh the final product to calculate the percentage yield.

  • Determine the melting point of the purified product. The literature melting point for this compound is 138-140°C.

  • Confirm the structure using analytical techniques such as FT-IR or ¹H NMR spectroscopy if available.

Data Presentation

Table 1: Reagent Quantities

Reagent Molar Mass ( g/mol ) Amount Used Moles (mol)
2-Amino-4-chlorobenzoic acid 171.58 8.6 g 0.05
Acetic Anhydride 102.09 7.7 mL (8.3 g) 0.08

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Table 2: Product Characterization

Property Expected Value
Theoretical Yield 10.7 g
Appearance White to off-white powder/crystals
Melting Point 138 - 140 °C
Molecular Formula C₉H₈ClNO₃

| Molar Mass | 213.62 g/mol |

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start 1. Dissolve 2-Amino-4-chlorobenzoic acid in Glacial Acetic Acid reagent 2. Add Acetic Anhydride start->reagent reaction 3. Heat to Reflux (1 hour) reagent->reaction cool 4. Cool Reaction Mixture reaction->cool precipitate 5. Precipitate in Ice Water cool->precipitate filter1 6. Filter Crude Product precipitate->filter1 recrystallize 7. Recrystallize from Ethanol filter1->recrystallize filter2 8. Filter Purified Product recrystallize->filter2 dry 9. Dry Final Product filter2->dry analysis 10. Characterize Product (Yield, MP, Spectroscopy) dry->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 2-Acetamido-4-chlorobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-chlorobenzoic acid is a synthetic amino acid derivative that holds significant potential in the field of peptide science and drug discovery. Its unique structure, featuring a chlorinated and acetylated aminobenzoic acid core, allows for its use as an unnatural amino acid or a rigid scaffold in the design of novel peptides and peptidomimetics. The incorporation of this building block can impart specific conformational constraints, enhance metabolic stability, and introduce a unique chemical handle for further modifications. These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) and outline its potential applications.

Applications in Peptide Synthesis

This compound can be utilized in several key areas of peptide and peptidomimetic development:

  • As an Unnatural Amino Acid: Its integration into a peptide backbone introduces a rigid aromatic spacer, influencing the overall conformation of the peptide. This can be instrumental in stabilizing secondary structures such as β-turns or disrupting α-helical formations, which is crucial for modulating biological activity.

  • As a Peptidomimetic Scaffold: The defined geometry of the benzene ring can serve as a scaffold to which pharmacophoric groups are attached. This approach is valuable in the design of non-peptide ligands that mimic the binding epitopes of natural peptides but with improved pharmacokinetic properties.[1][2][3]

  • In Drug Discovery: Peptides and peptidomimetics containing this moiety can be screened for a variety of therapeutic applications, including as enzyme inhibitors or receptor antagonists. The chloro- and acetamido- groups offer sites for potential modification to optimize binding affinity and selectivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below for easy reference during experimental work.

PropertyValue
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Appearance White to off-white powder
Melting Point 259-262 °C (decomposes)
Solubility Soluble in DMF, DMSO; sparingly soluble in water
¹H NMR (DMSO-d₆, δ) 10.73 (s, 1H), 8.04-7.83 (m, 3H), 7.22 (s, 1H), 2.04 (s, 3H)
¹³C NMR (DMSO-d₆, δ) 168.76, 165.27, 144.44, 148.64, 141.11, 135.02, 129.56, 125.90, 117.40, 23.60
**IR (KBr, cm⁻¹) **3396, 3300, 3133, 1680, 1558[4]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies and can be adapted for both manual and automated synthesis.[5][6][7][8][9]

Protocol 1: Preparation of Fmoc-2-Acetamido-4-chlorobenzoic Acid

For incorporation into a peptide chain using standard Fmoc-SPPS, the amino group of a precursor would typically be protected with an Fmoc group. However, in this compound, the amino group is already acetylated. This N-acetyl group is stable under the conditions of Fmoc-SPPS. Therefore, the carboxylic acid can be directly activated for coupling. If a free amine is desired at this position for chain extension, a different synthetic strategy starting from 2-amino-4-chlorobenzoic acid would be required, followed by a suitable protecting group strategy. For the purpose of incorporating the 2-acetamido-4-chlorobenzoyl moiety, the compound can be used as is.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)[10][11]

  • This compound

  • Coupling reagents: HBTU/HOBt or HATU/HOAt[12]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O)[13][14][15]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[16] A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[13][15]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[17][18][19][20]

Quantitative Data Summary

The yield and purity of peptides are highly sequence-dependent. However, based on typical SPPS of peptides containing unnatural amino acids, the following are expected outcomes.

ParameterExpected RangeNotes
Crude Yield 60-85%Dependent on the length and sequence of the peptide. Peptides with a high content of hydrophobic or bulky residues may exhibit lower yields.
Purity (Crude) 50-80%As determined by analytical RP-HPLC. The major impurities are typically deletion sequences or products of side reactions during cleavage.
Purity (Final) >95%Achievable after purification by preparative RP-HPLC. The final purity should be confirmed by analytical RP-HPLC and mass spectrometry.[21][22][23]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification resin Fmoc-AA-Resin swell Resin Swelling (DMF) resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Washing deprotect->wash1 coupling Coupling of This compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Washing coupling->wash2 elongation Peptide Elongation (Repeat Deprotection/Coupling) wash2->elongation final_deprotect Final Fmoc Deprotection elongation->final_deprotect cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

signaling_pathway_inhibition receptor Target Receptor signaling Downstream Signaling Cascade receptor->signaling peptide Natural Peptide Ligand peptide->receptor Binds and Activates peptidomimetic Peptidomimetic (with this compound) peptidomimetic->receptor Binds and Blocks peptidomimetic->inhibition response Biological Response signaling->response

Caption: Proposed mechanism of action for a peptidomimetic antagonist designed using this compound.

Conclusion

This compound is a versatile building block for the synthesis of novel peptides and peptidomimetics. The protocols provided herein offer a robust framework for its successful incorporation into peptide sequences using standard SPPS techniques. The resulting modified peptides have the potential to exhibit enhanced stability and unique biological activities, making them valuable tools for basic research and the development of new therapeutic agents. Careful optimization of coupling and cleavage conditions, along with rigorous purification and characterization, are essential for obtaining high-quality peptides for downstream applications.

References

Application of 2-Acetamido-4-chlorobenzoic Acid in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel antimicrobial agents. Heterocyclic compounds, particularly quinazolinones, represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Acetamido-4-chlorobenzoic acid is a valuable starting material for the synthesis of various heterocyclic compounds, including 7-chloro-quinazolinone derivatives. The presence of the chloro-substituent on the quinazolinone ring has been shown to modulate the antimicrobial activity of these compounds. This document outlines the application of this compound in the synthesis of 7-chloro-substituted quinazolinone derivatives and summarizes their antimicrobial potential.

Synthesis of 7-Chloro-Quinazolinone Derivatives

A general and efficient method for the synthesis of 7-chloro-quinazolinone derivatives from this compound involves a two-step process. The initial step is the cyclization of this compound to form the corresponding 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This is typically achieved by heating with a dehydrating agent such as acetic anhydride. The subsequent step involves the reaction of the benzoxazinone intermediate with a primary amine or hydrazine hydrate to yield the desired 7-chloro-2-methyl-quinazolin-4(3H)-one derivative. This versatile synthesis allows for the introduction of various substituents at the 3-position of the quinazolinone ring, enabling the generation of a library of compounds for antimicrobial screening.

Antimicrobial Activity

7-Chloro-quinazolinone derivatives have demonstrated significant in vitro activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is influenced by the nature of the substituents at the 2- and 3-positions of the quinazolinone core. The data presented below highlights the Minimum Inhibitory Concentrations (MICs) of representative 7-chloro-quinazolinone derivatives against various microbial strains.

Data Presentation

Table 1: Antimicrobial Activity of Representative 7-Chloro-Quinazolinone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
7-Chloro-2-methyl-3-amino-quinazolin-4(3H)-one6--9--[1]
7-Chloro-2-phenyl-3-(benzylideneamino)-quinazolin-4(3H)-one------[2]
7-Chloro-3-(4-fluorophenyl)-2-((5-amino-1H-indol-1-yl)methyl)quinazolin-4(3H)-onemoderatemoderatemoderatemoderatemoderatemoderate[3]
7-Chloro-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one------[4]

Note: The table compiles representative data from multiple sources. A direct comparison between compounds may not be possible due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-methyl-3-amino-quinazolin-4(3H)-one

This protocol is adapted from the synthesis of similar quinazolinone derivatives.[1]

Step 1: Synthesis of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • To a round-bottom flask, add this compound (10 mmol) and acetic anhydride (20 mL).

  • Heat the mixture under reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The precipitated solid is filtered, washed with cold petroleum ether, and dried under vacuum to yield 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 7-Chloro-2-methyl-3-amino-quinazolin-4(3H)-one

  • In a round-bottom flask, dissolve 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (10 mmol) dropwise to the solution with stirring.

  • Heat the reaction mixture under reflux for 6 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to obtain the pure product.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive control (medium with inoculum, no compound) and negative control (medium only) wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Synthesis_Pathway A This compound B 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one A->B Acetic Anhydride, Reflux C 7-Chloro-2-methyl-3-amino-quinazolin-4(3H)-one B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway of 7-Chloro-2-methyl-3-amino-quinazolin-4(3H)-one.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare compound stock solution B Serial dilution in 96-well plate A->B D Inoculate wells B->D C Prepare standardized microbial inoculum C->D E Incubate plates D->E F Observe for visible growth E->F G Determine MIC F->G

References

Application Notes: 2-Acetamido-4-chlorobenzoic Acid as a Versatile Building Block for Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with quinazolinones being a particularly prominent class. Quinazolinone derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] 2-Acetamido-4-chlorobenzoic acid is an excellent and readily available starting material for the synthesis of substituted quinazolinones. Its structure contains the necessary ortho-amino (as an acetamido precursor) and carboxylic acid functionalities required for cyclization into the quinazolinone core. The presence of a chlorine atom at the 4-position offers a site for further functionalization and can significantly influence the biological activity of the final compounds.

This document provides detailed protocols for the synthesis of 6-chloro-quinazolinone derivatives starting from this compound and summarizes their potential applications, with a focus on their antimicrobial properties.

Core Synthetic Pathway: From Acid to Quinazolinone

The most common and efficient method to synthesize 4(3H)-quinazolinones from N-acylated anthranilic acids, such as this compound, is a two-step process. The first step involves a cyclodehydration reaction to form a benzoxazinone intermediate, which is then reacted with a primary amine to yield the desired quinazolinone.[4][5][6]

Logical Workflow for Quinazolinone Synthesis

The synthesis follows a logical progression from the starting material to the final heterocyclic product.

G start This compound reagent1 Acetic Anhydride (Reflux) start->reagent1 intermediate 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one reagent2 Primary Amine (R-NH2) (e.g., Hydrazine Hydrate) intermediate->reagent2 reagent1->intermediate Cyclodehydration product 3-Substituted 6-chloro-2-methylquinazolin-4(3H)-one reagent2->product Aminolysis & Cyclization

Caption: General two-step synthesis of quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the cyclodehydration of this compound to form the key benzoxazinone intermediate. Acetic anhydride serves as both the solvent and the dehydrating agent.[5][6][7]

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place 10 mmol of this compound into a 100 mL round-bottom flask.

  • Add an excess of acetic anhydride (e.g., 30 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 140°C) with stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one, in a desiccator or vacuum oven. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if required.

Protocol 2: Synthesis of 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one

This protocol details the conversion of the benzoxazinone intermediate into a 3-amino-quinazolinone, a versatile precursor for further derivatization (e.g., Schiff base formation).[5]

Materials:

  • 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 10 mmol of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol or glacial acetic acid (e.g., 40 mL) in a 100 mL round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 20 mmol).

  • Heat the mixture to reflux with stirring for 4-8 hours.[1]

  • Monitor the reaction completion by TLC.

  • After cooling, the product will often precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Pour the cooled solution over crushed ice to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from rectified spirit or ethanol to obtain pure 3-amino-6-chloro-2-methylquinazolin-4(3H)-one.[1]

Applications in Drug Development

Derivatives synthesized from this compound, primarily quinazolinones, have shown significant promise as antimicrobial agents. Their mechanism often involves disrupting essential bacterial processes. Some quinazolinone derivatives have also been identified as inhibitors of the bacterial communication system known as quorum sensing (QS), which regulates virulence and biofilm formation.[8][9][10]

Mechanism of Action: Quorum Sensing Inhibition

Several quinazolinone derivatives act as antagonists of transcriptional regulators, such as PqsR in Pseudomonas aeruginosa. By binding to the regulator, they prevent it from activating the genes responsible for producing virulence factors and forming biofilms. This anti-virulence approach is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.[8][10]

G drug Quinazolinone Derivative target PqsR Transcriptional Regulator drug->target Inhibition genes Virulence Factor Genes (e.g., pqsA) target->genes Activation virulence Biofilm Formation & Virulence Factor Production genes->virulence Expression

Caption: Inhibition of a bacterial quorum sensing pathway.

Quantitative Data Summary

The antimicrobial activity of synthesized quinazolinone derivatives is typically evaluated using methods like agar well diffusion to determine the zone of inhibition.

Table 1: Antimicrobial Activity of Representative Quinazolinone Derivatives

The following table summarizes the antimicrobial activity data for a series of synthesized quinazolinone derivatives, showing their efficacy against various bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Compound IDS. aureusS. pyogenesE. coliP. aeruginosaA. nigerC. albicans
A-1 18171516--
A-2 --22--18
A-3 ---1821-
A-4 -18182218-
A-6 1616-161922
Standard*20-2520-2520-2520-2520-2520-25

*Data sourced from a study on similar quinazolinone derivatives.[1] The specific standard drug used for comparison in the source study was not explicitly named for each organism but serves as a general benchmark for excellent activity. The concentration for all tested compounds was 50 µg/mL.[1] A dash (-) indicates data was not reported or activity was not significant.

References

Application Notes and Protocols: N-acetylation of 2-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental procedure for the N-acetylation of 2-amino-4-chlorobenzoic acid to synthesize 2-acetamido-4-chlorobenzoic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward and efficient method using acetic anhydride as the acetylating agent. The procedure includes details on reaction setup, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

N-acetylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical industry. This reaction is often employed to protect amine functionalities during multi-step syntheses or to modify the pharmacological properties of a molecule. The acetylation of aromatic amines, such as 2-amino-4-chlorobenzoic acid, is a common step in the preparation of various biologically active compounds. The resulting product, this compound, serves as a valuable intermediate for further chemical modifications. This protocol outlines a reliable method for this conversion, emphasizing operational simplicity and high yield.

Reaction Scheme

The N-acetylation of 2-amino-4-chlorobenzoic acid proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.

General Reaction:

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-amino-4-chlorobenzoic acidReagentSigma-Aldrich
Acetic anhydrideACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Deionized Water--
Hydrochloric Acid (HCl)ACS ReagentVWR
Ethyl AcetateACS ReagentFisher Scientific
Sodium Sulfate (anhydrous)ACS ReagentFisher Scientific
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and filter flask
Beakers and Erlenmeyer flasks
pH paper or pH meter
Rotary evaporator
Melting point apparatus
NMR spectrometer
IR spectrometer
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorobenzoic acid (5.0 g, 29.1 mmol) in glacial acetic acid (20 mL).

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (3.3 mL, 35.0 mmol, 1.2 equivalents).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature and continue stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A white precipitate will form.

  • Isolation of Crude Product: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberMelting Point (°C)
2-amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58635-21-2218-221
This compoundC₉H₈ClNO₃213.62[1]5900-56-1[1]224-226

Characterization Data of this compound

  • Appearance: White crystalline solid.

  • Melting Point: 224-226 °C.

  • Infrared (IR) Spectroscopy: Characteristic peaks (cm⁻¹) at approximately 3300 (N-H stretch), 1700 (C=O stretch, carboxylic acid), 1670 (C=O stretch, amide), and 1590 (N-H bend).

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): δ (ppm) ~13.5 (s, 1H, COOH), ~9.8 (s, 1H, NH), ~8.0-8.2 (m, 2H, Ar-H), ~7.6 (m, 1H, Ar-H), ~2.1 (s, 3H, CH₃).

  • ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): δ (ppm) ~169.0 (C=O, amide), ~167.0 (C=O, acid), ~138.0, ~135.0, ~130.0, ~125.0, ~123.0, ~120.0 (Ar-C), ~23.0 (CH₃).

Workflow Diagram

The following diagram illustrates the experimental workflow for the N-acetylation of 2-amino-4-chlorobenzoic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 2-amino-4-chlorobenzoic acid in glacial acetic acid add_reagent Add acetic anhydride start->add_reagent heat Heat at 100-110 °C for 2h add_reagent->heat cool Cool to room temperature heat->cool precipitate Pour into ice-water cool->precipitate filter_crude Vacuum filter crude product precipitate->filter_crude recrystallize Recrystallize from ethanol/water filter_crude->recrystallize filter_pure Vacuum filter pure product recrystallize->filter_pure dry Dry under vacuum filter_pure->dry characterize Characterize product (MP, IR, NMR) dry->characterize end end characterize->end End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable protocol for the N-acetylation of 2-amino-4-chlorobenzoic acid. The procedure is suitable for implementation in a standard organic chemistry laboratory and yields the desired product in high purity. The provided characterization data will aid in the verification of the synthesized this compound.

References

Application Notes: Derivatization of 2-Acetamido-4-chlorobenzoic Acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Core Applications:

  • Antimicrobial Drug Discovery: Amide derivatives of similar benzoic acid cores have demonstrated significant potential against both Gram-positive and Gram-negative bacteria.[4][7] Screening new libraries can help identify compounds effective against drug-resistant strains.

  • Anti-inflammatory Agent Development: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid moiety. Derivatization can lead to the discovery of novel inhibitors of key inflammatory mediators like cyclooxygenases (COX) or pro-inflammatory cytokines.[8][9][10]

  • Expansion of Chemical Space: Creating a library of derivatives from a single, readily available starting material is a cost-effective strategy to expand the chemical space for high-throughput screening campaigns.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamido-4-chlorobenzamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 2-acetamido-4-chlorobenzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[1][2]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glassware, magnetic stirrer, and standard organic synthesis equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to obtain the pure amide derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

G start Dissolve 2-Acetamido-4- chlorobenzoic acid in DMF add_reagents Add Amine, HOBt, DIPEA start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for amide synthesis.

Protocol 2: Antimicrobial Screening - Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains.[11][12]

Materials:

  • Synthesized derivatives dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of a test compound to the first well and mix, creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well (which contains only broth).

  • Controls:

    • Growth Control: Wells with MHB and bacteria, but no compound.

    • Sterility Control: Wells with MHB only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Antimicrobial Screening Workflow

G prep_inoculum Prepare Bacterial Inoculum (5 x 10⁵ CFU/mL) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Add Broth) serial_dilute Perform 2-Fold Serial Dilution of Test Compounds prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate at 37 °C (18-24h) inoculate->incubate read_results Read Results Visually or by OD at 600 nm incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Protocol 3: Anti-inflammatory Screening - Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the ability of synthesized derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized derivatives dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the cells with the compounds for 1 hour at 37 °C.

  • Inflammation Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Inflammatory Signaling Pathway

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_complex IκB-NF-κB Complex (Inactive) TLR4->NFkB_complex Activates Kinases NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription iNOS iNOS Gene_Transcription->iNOS Expression NO Nitric Oxide (NO) iNOS->NO Production Inhibitor Test Compound (Potential Inhibitor) Inhibitor->NFkB_active Inhibitor->iNOS

Caption: LPS-induced NF-κB pathway leading to NO production.

Data Presentation

The following tables present hypothetical but realistic data for a library of 2-acetamido-4-chlorobenzamide derivatives. This data is for illustrative purposes to demonstrate how results from the described screening protocols can be organized.

Table 1: Antimicrobial Activity of 2-Acetamido-4-chlorobenzamide Derivatives (MIC in µg/mL)

Compound IDR-Group (Amine)S. aureus (Gram +) MICE. coli (Gram -) MIC
ACBA-01 -NH-CH₂-Ph64128
ACBA-02 -NH-(4-fluorophenyl)3264
ACBA-03 -N(CH₃)₂>256>256
ACBA-04 -NH-Cyclohexyl128256
ACBA-05 Morpholino64128
Ciprofloxacin (Positive Control)10.5

Table 2: Anti-inflammatory Activity and Cytotoxicity of Derivatives

Compound IDNO Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)
ACBA-01 25.495
ACBA-02 15.891
ACBA-03 >10098
ACBA-04 45.293
ACBA-05 33.788
Dexamethasone (Positive Control)0.5

References

Application Notes and Protocols: 2-Acetamido-4-chlorobenzoic Acid Derivatives in Local Anesthetic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Local anesthetics are essential for a variety of medical procedures, providing reversible blockade of nerve conduction to prevent pain. The development of novel local anesthetic agents with improved efficacy, duration of action, and safety profiles is an ongoing area of research. This document outlines the application of derivatives of 2-Acetamido-4-chlorobenzoic acid as potential local anesthetics. While direct studies on this compound are limited in the available literature, extensive research on the structurally related isomer, 4-(2-chloroacetamido) benzoic acid, provides a strong rationale for its investigation. This document will therefore focus on the synthesis, evaluation, and mechanism of action of these related compounds as a predictive model.

The general structure of these compounds consists of a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine portion, a classic arrangement for many local anesthetics. The presence of the acetamido and chloro moieties on the benzoic acid core is anticipated to modulate the physicochemical properties of the molecule, influencing its potency and duration of action.

Synthesis of this compound Derivatives

The synthesis of local anesthetic candidates from a this compound precursor would likely follow established methods for amide and ester formation. A proposed synthetic pathway, adapted from the synthesis of 4-(2-chloroacetamido) benzoic acid derivatives, is outlined below.[1]

Hypothetical Synthetic Pathway

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide/Ester Formation 2-Amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid 2-Acetamido-4-chlorobenzoic_acid This compound 2-Amino-4-chlorobenzoic_acid->2-Acetamido-4-chlorobenzoic_acid Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->2-Acetamido-4-chlorobenzoic_acid 2-Acetamido-4-chlorobenzoyl_chloride 2-Acetamido-4-chlorobenzoyl chloride 2-Acetamido-4-chlorobenzoic_acid->2-Acetamido-4-chlorobenzoyl_chloride Chlorination Thionyl_chloride Thionyl chloride Thionyl_chloride->2-Acetamido-4-chlorobenzoyl_chloride Final_Product 2-Acetamido-4-chloro-N-substituted benzamide or benzoate ester 2-Acetamido-4-chlorobenzoyl_chloride->Final_Product Condensation Amine_or_Alcohol Amine or Alcohol (R-NH2 / R-OH) Amine_or_Alcohol->Final_Product

Caption: Hypothetical synthesis of this compound derivatives.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics function by blocking the propagation of action potentials in nerve fibers.[2] The primary molecular target is the voltage-gated sodium (Na+) channel in the neuronal membrane.

The mechanism involves the following key steps:

  • Penetration of the Nerve Sheath and Cell Membrane: The un-ionized, lipophilic form of the local anesthetic diffuses across the nerve sheath and the axonal membrane into the axoplasm.

  • Equilibrium and Ionization: Once inside the axoplasm, an equilibrium is established between the un-ionized and ionized forms of the molecule.

  • Binding to the Sodium Channel: The ionized, cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.[2] This binding is thought to occur when the channel is in the open or inactivated state.

  • Inhibition of Sodium Influx: The binding of the local anesthetic molecule physically obstructs the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.

  • Blockade of Action Potential: By preventing depolarization, the generation and conduction of the action potential are halted, resulting in a loss of sensation in the area innervated by the nerve.

Signaling Pathway

G cluster_3 Outcome LA_unionized Local Anesthetic (Un-ionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Diffusion Na_channel_closed Voltage-gated Na+ Channel (Closed) Na_channel_open Voltage-gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactive Voltage-gated Na+ Channel (Inactive) Na_channel_open->Na_channel_inactive Inactivation Na_channel_inactive->Na_channel_closed Repolarization LA_ionized->Na_channel_open Binding LA_ionized->Na_channel_inactive Binding Block Block of Na+ Influx No_AP No Action Potential Block->No_AP No_Sensation Loss of Sensation No_AP->No_Sensation

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Protocols

Protocol 1: Infiltration Anesthesia Assay (Adapted from Bianchi's Method)

This protocol is used to evaluate the onset and duration of local anesthetic action following subcutaneous injection in a rodent model.

Materials:

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Lidocaine HCl solution)

  • Vehicle control (e.g., sterile saline)

  • Male Wistar rats (200-250 g)

  • Tuberculin syringes with 25-gauge needles

  • Fine-tipped forceps

  • Timer

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental conditions for at least 3 days prior to the experiment.

  • Injection: Inject 0.1 mL of the test compound solution, positive control, or vehicle control subcutaneously into the dorsal lumbar region of the rat.

  • Assessment of Anesthesia:

    • At 5-minute intervals, gently pinch the skin at the injection site with the fine-tipped forceps.

    • The absence of a response (flinching, vocalization, or withdrawal) is considered a positive indication of local anesthesia.

    • Record the time of onset of anesthesia (the first time point at which no response is observed).

  • Duration of Action: Continue to test for the anesthetic effect at 5-minute intervals until the response to the pinch stimulus returns. The duration of action is the time from the onset of anesthesia to the return of sensation.

  • Data Analysis: Compare the onset and duration of action of the test compounds with the positive and vehicle controls.

Protocol 2: Rat Sciatic Nerve Block Assay

This protocol assesses the efficacy of a local anesthetic in blocking nerve conduction in a major peripheral nerve.

Materials:

  • Test compounds

  • Positive control (e.g., Bupivacaine solution)

  • Vehicle control

  • Male Sprague-Dawley rats (250-300 g)

  • Nerve stimulator

  • Insulated stimulating needle

  • Syringes and needles for injection

  • Apparatus for assessing motor function (e.g., grip strength meter)

  • Apparatus for assessing sensory function (e.g., radiant heat source for paw withdrawal latency)

  • Timer

Procedure:

  • Animal Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).

  • Sciatic Nerve Localization:

    • Place the rat in a lateral recumbent position.

    • Insert the insulated stimulating needle perpendicular to the skin, just posterior to the greater trochanter.

    • Advance the needle slowly while delivering a low-frequency electrical stimulus (e.g., 1 Hz, 0.2 mA).[3]

    • A motor response in the hindlimb (e.g., plantar flexion or dorsiflexion of the paw) indicates correct needle placement near the sciatic nerve.

  • Injection: Once the nerve is localized, inject 0.2 mL of the test compound, positive control, or vehicle solution.[3]

  • Assessment of Motor Block:

    • At regular intervals (e.g., every 15-30 minutes) following recovery from general anesthesia, assess the motor function of the injected limb.

    • A common method is to measure the grip strength of the hind paw using a dynamometer.[3]

    • The duration of motor block is the time until grip strength returns to baseline levels.

  • Assessment of Sensory Block:

    • At the same time intervals, assess the sensory function.

    • A common method is to measure the paw withdrawal latency to a noxious stimulus, such as a radiant heat source.[3]

    • An increase in withdrawal latency indicates a sensory block. The duration of the sensory block is the time until the withdrawal latency returns to baseline.

  • Data Analysis: Compare the onset, duration, and degree of motor and sensory blockade produced by the test compounds with the controls.

Experimental Workflow

G cluster_0 Pre-clinical Evaluation cluster_1 Assessment cluster_2 Data Analysis Synthesis Synthesis of Derivatives Infiltration Infiltration Anesthesia Assay (Bianchi's Method) Synthesis->Infiltration Sciatic_Nerve Rat Sciatic Nerve Block Synthesis->Sciatic_Nerve Onset Onset of Action Infiltration->Onset Duration Duration of Action Infiltration->Duration Motor_Block Motor Blockade Sciatic_Nerve->Motor_Block Sensory_Block Sensory Blockade Sciatic_Nerve->Sensory_Block Comparison Comparison with Controls (Lidocaine, etc.) Onset->Comparison Duration->Comparison Motor_Block->Comparison Sensory_Block->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Schiff Bases from 2-Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel Schiff bases derived from 2-chlorobenzoic acid and its analogues. It further outlines their potential applications in drug development, with a focus on their antimicrobial and anticancer activities. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry.[1][2] Their relative ease of synthesis and the structural diversity that can be achieved by varying the aldehyde and amine precursors make them attractive candidates for the development of new therapeutic agents.[3][4] Schiff bases derived from chloro-substituted aromatic compounds, such as derivatives of 2-chlorobenzoic acid, have demonstrated significant biological activities, including antimicrobial and anticancer properties.[5][6] The presence of the chlorine atom can enhance the lipophilicity and biological activity of the molecule. This document details the synthesis, characterization, and biological evaluation of these promising compounds.

Synthesis of Schiff Bases

The synthesis of Schiff bases from 2-chlorobenzoic acid derivatives typically involves the condensation reaction between an aldehyde (e.g., 2-chlorobenzaldehyde) and a primary amine. The general reaction scheme is presented below.

General Reaction:

General Experimental Protocol for Schiff Base Synthesis

This protocol describes a general method for the synthesis of Schiff bases via condensation.

Materials:

  • 2-chlorobenzaldehyde or a derivative

  • Appropriate primary amine

  • Ethanol (or other suitable solvent like methanol)[1]

  • Glacial acetic acid (catalyst)[1]

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution of Reactants: In a round-bottomed flask, dissolve equimolar amounts of the 2-chlorobenzaldehyde derivative and the selected primary amine in a minimal amount of ethanol.[1]

  • Catalyst Addition: To the stirred solution, add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction time will vary depending on the specific reactants but is typically monitored for completion (e.g., by thin-layer chromatography). A common reflux time is 2-4 hours.

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[1]

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterization: Characterize the synthesized compound using standard analytical techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imine bond, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the overall structure.

Experimental Workflow

The overall workflow from synthesis to biological evaluation is depicted in the following diagram.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation S1 Reactant Selection (2-chlorobenzaldehyde derivative + amine) S2 Condensation Reaction S1->S2 S3 Purification (Recrystallization) S2->S3 S4 Characterization (FTIR, NMR, Mass Spec) S3->S4 B1 Antimicrobial Screening S4->B1 Test Compound B2 Anticancer Screening (e.g., MTT Assay) S4->B2 Test Compound B3 Mechanism of Action Studies B1->B3 B2->B3 D Data Analysis and Structure-Activity Relationship (SAR) B3->D

Caption: Experimental workflow for the synthesis and biological evaluation of Schiff bases.

Applications in Drug Development

Schiff bases derived from 2-chlorobenzoic acid have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of Schiff bases derived from chloro-substituted benzaldehydes.

This method is commonly used to evaluate the antimicrobial activity of new compounds.[7][8]

Materials:

  • Synthesized Schiff base

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Standard antibiotic and antifungal drugs (positive controls)

  • DMSO (negative control)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Preparation: Pour molten sterile nutrient agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Preparation: Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Sample Loading: Prepare different concentrations of the synthesized Schiff base in DMSO. Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells. Also, add positive and negative controls to separate wells.[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Analysis: Compare the zones of inhibition of the test compounds with those of the positive and negative controls. The minimum inhibitory concentration (MIC) can also be determined using broth dilution methods.

Compound IDTest OrganismZone of Inhibition (mm)
Schiff Base 1S. aureus18
Schiff Base 1E. coli15
Schiff Base 2S. aureus22
Schiff Base 2E. coli19
CiprofloxacinS. aureus25
CiprofloxacinE. coli28

Note: The data in this table is illustrative and will vary depending on the specific Schiff base and microbial strains tested.

Anticancer Activity

Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[7][10] The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Synthesized Schiff base

  • Cancer cell line (e.g., MCF-7, HeLa)[13]

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare various concentrations of the Schiff base in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Compound IDCell LineIC₅₀ (µM)
Schiff Base 3MCF-712.5
Schiff Base 3HeLa18.2
Schiff Base 4MCF-78.7
Schiff Base 4HeLa11.4
DoxorubicinMCF-70.9
DoxorubicinHeLa1.2

Note: The data in this table is illustrative and will vary depending on the specific Schiff base and cell lines tested.

Mechanism of Action: Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Schiff bases have been shown to induce apoptosis in cancer cells through various signaling pathways, often involving the activation of caspases.[14]

Caspase-Mediated Apoptotic Pathway

The caspase cascade is a key component of the apoptotic machinery. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15][16] Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptor DISC DISC Formation DR->DISC C8 Pro-caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 Mito Mitochondria aC8->Mito via Bid cleavage C3 Pro-caspase-3 aC8->C3 CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome C9 Pro-caspase-9 C9->Apoptosome aC9 Active Caspase-9 Apoptosome->aC9 aC9->C3 aC3 Active Caspase-3 C3->aC3 Substrates Cellular Substrates aC3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified diagram of the caspase-mediated apoptotic signaling pathway.

Conclusion

The synthesis of novel Schiff bases from 2-chlorobenzoic acid derivatives represents a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols, coupled with their significant antimicrobial and anticancer activities, make these compounds valuable scaffolds for further optimization in drug development programs. The detailed protocols and application notes provided herein are intended to facilitate further research and exploration of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-4-chlorobenzoic acid. Our aim is to facilitate a higher yield and purity of the final product by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the acetylation of 2-amino-4-chlorobenzoic acid. This reaction involves treating the starting amine with an acetylating agent, typically acetic anhydride or acetyl chloride, to introduce an acetyl group to the amino functionality.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters to optimize include the choice of acetylating agent and solvent, reaction temperature, reaction time, and the efficient neutralization of any acidic byproducts. Molar ratios of the reactants are also crucial.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the 2-amino-4-chlorobenzoic acid spot and the appearance of the product spot.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a white to off-white solid. The expected melting point is in the range of 231-233 °C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient neutralization of acidic byproduct (e.g., HCl). - Product loss during workup and purification.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; gentle heating may be required. - Use a suitable base (e.g., pyridine, sodium acetate, or aqueous sodium hydroxide) to neutralize the acid formed.[1] - Carefully perform extraction and recrystallization steps to minimize loss.
Product Contamination with Starting Material - Insufficient amount of acetylating agent. - Short reaction time.- Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. - Extend the reaction time and monitor for the complete consumption of the starting material via TLC.
Formation of Diacetylated Byproduct - Use of a large excess of a highly reactive acetylating agent. - High reaction temperatures.- Use a controlled amount of the acetylating agent. - Maintain a moderate reaction temperature.
Oily Product or Difficulty in Crystallization - Presence of impurities. - Residual solvent.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Hydrolysis of the Amide Product - Exposure to strong acidic or basic conditions during workup.- Perform aqueous workup with dilute acid and base washes. Avoid prolonged exposure to harsh pH conditions.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a standard procedure for the acetylation of aromatic amines and is expected to yield good results for the synthesis of this compound.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 10 g of 2-amino-4-chlorobenzoic acid in 50 mL of glacial acetic acid.

  • To this solution, slowly add 1.1 equivalents of acetic anhydride with stirring.

  • Heat the reaction mixture at 50-60°C for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

  • The white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Protocol 2: Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This method is suitable when using the more reactive acetyl chloride and incorporates a base to neutralize the HCl byproduct.[1]

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Acetyl chloride

  • Pyridine (or 10% aqueous sodium hydroxide)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Suspend 10 g of 2-amino-4-chlorobenzoic acid in 100 mL of DCM in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride dropwise to the suspension.

  • Simultaneously, add 1.2 equivalents of pyridine (or dropwise addition of 10% NaOH solution to maintain a slightly basic pH).

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Comparison of Acetylating Agents and Conditions

ParameterAcetic Anhydride MethodAcetyl Chloride Method
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Solvent Glacial Acetic AcidDichloromethane
Base Not required (can use NaOAc)Pyridine or aq. NaOH
Reaction Temperature 50-60°C0°C to Room Temperature
Typical Yield Good to ExcellentExcellent
Byproduct Acetic AcidHydrochloric Acid
Safety Considerations CorrosiveHighly corrosive, reacts violently with water

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_amine 2-amino-4-chlorobenzoic acid reaction Acetylation Reaction start_amine->reaction start_acetyl Acetylating Agent (Acetic Anhydride or Acetyl Chloride) start_acetyl->reaction precipitation Precipitation / Extraction reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Acidic Byproduct start->cause3 cause4 Workup Loss start->cause4 sol1 Monitor by TLC, Increase Time/Reagent cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Add Base (Pyridine/NaOH) cause3->sol3 sol4 Careful Extraction/Recrystallization cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Acetamido-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Acetamido-4-chlorobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-4-chlorobenzoic acid, and byproducts from the acetylation reaction. Depending on the synthetic route, isomers or related chlorinated benzoic acids could also be present.

Q2: How can I assess the purity of my this compound?

A2: The most straightforward method is to measure the melting point of your dried sample. Pure this compound has a reported melting point of approximately 202°C. A broad or depressed melting point range indicates the presence of impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed purity analysis.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization. It may also be necessary to choose a different recrystallization solvent with a lower boiling point.

Q4: My yield after recrystallization is very low. What are the possible reasons?

A4: Low yield can result from several factors: using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures; premature crystallization during hot filtration, leading to loss of product on the filter paper; or incomplete precipitation. Ensure you are using the minimum amount of hot solvent necessary for dissolution and that your filtration apparatus is pre-heated. Cooling the filtrate in an ice bath can help maximize crystal formation.

Q5: Can I use a single purification method for very impure crude product?

A5: For highly impure samples, a combination of purification techniques is often more effective. An initial acid-base extraction can be used to separate the acidic product from neutral and basic impurities. This can then be followed by recrystallization to remove remaining impurities that have similar acidity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude material does not fully dissolve in the hot recrystallization solvent.
Possible Cause Solution
Insufficient solvent.Add small increments of hot solvent until the solid dissolves.
Insoluble impurities are present.If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove it.
The chosen solvent is inappropriate.The compound may be sparingly soluble in the chosen solvent even at elevated temperatures. A different solvent or a co-solvent system may be required.
Issue 2: No crystals form upon cooling the filtrate.
Possible Cause Solution
The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 3: The purified product has a low or broad melting point.

| Possible Cause | Solution | | The product is still wet. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point. | | Impurities are co-crystallizing with the product. | The chosen recrystallization solvent may not be optimal for separating the specific impurities present. A different solvent may be necessary. Consider a preliminary purification step like acid-base extraction. |

Data Presentation

The following tables summarize key quantitative data for this compound and a potential precursor.

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound5900-56-1C₉H₈ClNO₃213.62202440.4
2-Amino-4-chlorobenzoic acid89-77-0C₇H₆ClNO₂171.58231-233 (dec.)N/A

Table 2: Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Water100HighGood for polar compounds; may require a large volume.
Ethanol78HighOften a good choice for aromatic acids.
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Acetone56MediumA strong, polar aprotic solvent; very volatile.
Toluene111LowGood for less polar compounds; high boiling point.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for an initial purification step to remove neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Extraction: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Wash: Add more sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for recrystallization. The key is to find a solvent in which the target compound is highly soluble when hot and poorly soluble when cold.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a candidate solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent. Test several solvents from Table 2 to find the best one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1] Dry the crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve add_base Add aq. NaHCO3 (Separatory Funnel) dissolve->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Vacuum Filtration & Drying precipitate->filter_dry recrystallize Recrystallization filter_dry->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Workflow for the purification of this compound.

TroubleshootingRecrystallization decision decision action action start Start Recrystallization cooling Cooling Filtrate start->cooling crystals_form Crystals Form? cooling->crystals_form no_crystals No Crystals crystals_form->no_crystals No yes_crystals Crystals Formed crystals_form->yes_crystals Yes check_saturation Too much solvent? no_crystals->check_saturation collect Collect Crystals by Vacuum Filtration yes_crystals->collect supersaturated Supersaturated? check_saturation->supersaturated No boil_off Boil off some solvent check_saturation->boil_off Yes scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed boil_off->cooling scratch_seed->cooling

Caption: Troubleshooting guide for crystallization issues.

AcidBaseExtractionPrinciple cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (Water) organic_acid R-COOH (this compound) Soluble aqueous_salt R-COO- Na+ (Soluble) organic_acid->aqueous_salt + NaHCO3 (Deprotonation) aqueous_acid R-COOH (Sparingly Soluble) aqueous_salt->organic_acid + HCl (Protonation)

Caption: Principle of acid-base extraction for purification.

References

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzoic acids. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic procedures.

I. Troubleshooting Guides

This section offers solutions to specific problems encountered during the three primary synthetic routes for substituted benzoic acids.

Oxidation of Substituted Alkylbenzenes

This method is widely used but can be prone to incomplete reactions and side product formation.

Problem: Low or no conversion of the starting alkylbenzene.

Possible Causes & Solutions:

  • Insufficient Oxidant: The stoichiometric amount of the oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇) may be inadequate.

    • Solution: Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps).

  • Low Reaction Temperature: The activation energy for C-H bond cleavage might not be reached.

    • Solution: Gradually increase the reaction temperature in 10°C increments, while monitoring for potential side reactions.

  • Poor Solubility of Starting Material: The alkylbenzene may not be sufficiently soluble in the reaction medium.

    • Solution: Employ a co-solvent system (e.g., acetic acid/water, pyridine/water) to improve solubility.

  • Deactivated Substrate: Strong electron-withdrawing groups on the aromatic ring can hinder oxidation.

    • Solution: Use a more potent oxidizing agent or harsher reaction conditions (higher temperature, longer reaction time). Note that this may increase the risk of side reactions.[1]

Problem: Formation of side products, such as benzaldehydes or ketones.

Possible Causes & Solutions:

  • Incomplete Oxidation: The reaction may have been stopped prematurely, or the oxidant was not strong enough for complete conversion to the carboxylic acid.[2]

    • Solution: Extend the reaction time or increase the amount of oxidizing agent. Monitoring the reaction by TLC or GC-MS is crucial to determine the point of complete conversion.

  • Reaction Conditions Too Mild: Insufficient heat or oxidant concentration can lead to the accumulation of intermediate oxidation products.

    • Solution: Increase the reaction temperature or use a more concentrated solution of the oxidizing agent.

Problem: Over-oxidation and ring cleavage.

Possible Causes & Solutions:

  • Reaction Conditions Too Harsh: Excessive temperature or a high concentration of a powerful oxidant can lead to the degradation of the aromatic ring.[1]

    • Solution: Decrease the reaction temperature, use a milder oxidizing agent, or add the oxidant portion-wise to control the reaction exotherm.

G start Low Yield of Benzoic Acid (High Starting Material/Intermediate) check_oxidant Check Oxidant Stoichiometry start->check_oxidant increase_oxidant Increase Oxidant Equivalents check_oxidant->increase_oxidant Insufficient check_temp Review Reaction Temperature check_oxidant->check_temp Sufficient monitor_rxn Monitor Reaction by TLC/GC increase_oxidant->monitor_rxn increase_temp Increase Temperature Incrementally check_temp->increase_temp Too Low check_solubility Assess Substrate Solubility check_temp->check_solubility Adequate increase_temp->monitor_rxn cosolvent Add Co-solvent (e.g., Acetic Acid) check_solubility->cosolvent Poor extend_time Extend Reaction Time check_solubility->extend_time Good cosolvent->monitor_rxn end Improved Yield monitor_rxn->end extend_time->monitor_rxn

Caption: Troubleshooting logic for incomplete oxidation reactions.

Grignard Carboxylation of Aryl Halides

This powerful C-C bond-forming reaction is highly sensitive to reaction conditions.

Problem: Low or no formation of the Grignard reagent.

Possible Causes & Solutions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water, which will protonate and destroy the reagent.

    • Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, and ensure starting materials are dry.[3]

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.

    • Solution: Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring in the absence of solvent.[3]

  • Unreactive Aryl Halide: Aryl chlorides are less reactive than bromides and iodides. Electron-withdrawing groups on the aryl halide can also hinder Grignard formation.

    • Solution: For aryl chlorides, consider using Rieke magnesium (highly reactive) or entrainment methods. For deactivated systems, longer initiation times or higher temperatures may be necessary.

Problem: Low yield of the benzoic acid despite successful Grignard formation.

Possible Causes & Solutions:

  • Inefficient Carboxylation: The Grignard reagent may not be reacting efficiently with carbon dioxide.

    • Solution: Use a large excess of freshly crushed dry ice (solid CO₂) to ensure a high concentration of CO₂ at the reaction interface. Pour the Grignard solution onto the dry ice rather than bubbling CO₂ gas through the solution, which can be less efficient.

  • Side Reactions: The Grignard reagent can react with the newly formed carboxylate to produce a ketone, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol.

    • Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to the dry ice to minimize these side reactions.

  • Work-up Issues: The desired benzoic acid may be lost during the aqueous work-up.

    • Solution: Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylate salt, causing the benzoic acid to precipitate. If the benzoic acid is somewhat water-soluble, perform multiple extractions with an organic solvent.

G start Low Yield of Benzoic Acid check_grignard Confirm Grignard Formation (e.g., Titration, Test Reaction) start->check_grignard grignard_failed Grignard Formation Failed check_grignard->grignard_failed No/Low Grignard grignard_ok Grignard Formed check_grignard->grignard_ok Successful check_moisture Review Drying Procedures grignard_failed->check_moisture flame_dry Flame-dry Glassware, Use Anhydrous Solvents check_moisture->flame_dry Inadequate check_mg Inspect Magnesium Quality check_moisture->check_mg Adequate flame_dry->start activate_mg Activate Magnesium (Iodine, DIBAL-H) check_mg->activate_mg Dull/Oxidized activate_mg->start check_carboxylation Evaluate Carboxylation Step grignard_ok->check_carboxylation use_dry_ice Use Excess Crushed Dry Ice check_carboxylation->use_dry_ice Inefficient check_workup Analyze Work-up Procedure check_carboxylation->check_workup Efficient end Improved Yield use_dry_ice->end acidify Ensure pH < 2 During Acidification check_workup->acidify Improper pH acidify->end

Caption: Troubleshooting logic for Grignard carboxylation reactions.

Hydrolysis of Substituted Benzonitriles

Hydrolysis of nitriles is a reliable method, but can be slow or incomplete.

Problem: Incomplete hydrolysis, with the amide intermediate being the major product.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide intermediate.

  • Choice of Acid or Base: The concentration and type of acid or base can influence the rate of the second hydrolysis step.

    • Solution: For acid-catalyzed hydrolysis, use a higher concentration of a strong acid like H₂SO₄. For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used.

Problem: Slow reaction rate.

Possible Causes & Solutions:

  • Steric Hindrance: Bulky groups ortho to the nitrile can sterically hinder the approach of the nucleophile (water or hydroxide).

    • Solution: Use more forcing conditions (higher temperatures, longer reaction times, or microwave irradiation).

  • Electronic Effects: Electron-donating groups on the aromatic ring can decrease the electrophilicity of the nitrile carbon, slowing down the reaction.

    • Solution: Harsher reaction conditions may be required.

Problem: Degradation of starting material or product.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Some substituents may not be stable to strongly acidic or basic conditions at high temperatures.

    • Solution: Attempt the hydrolysis under milder conditions for a longer period. Alternatively, consider enzymatic hydrolysis for sensitive substrates.

G start Incomplete Hydrolysis (Amide Intermediate Present) check_conditions Review Reaction Time and Temperature start->check_conditions increase_conditions Increase Time and/or Temperature check_conditions->increase_conditions Insufficient check_reagents Evaluate Acid/Base Concentration check_conditions->check_reagents Sufficient monitor_rxn Monitor by TLC/LC-MS increase_conditions->monitor_rxn increase_reagents Increase Acid/Base Concentration check_reagents->increase_reagents Too Low check_sterics Consider Steric Hindrance check_reagents->check_sterics Adequate increase_reagents->monitor_rxn harsher_conditions Use More Forcing Conditions (e.g., Microwave) check_sterics->harsher_conditions Sterically Hindered harsher_conditions->monitor_rxn end Complete Conversion to Acid monitor_rxn->end

Caption: Troubleshooting logic for incomplete nitrile hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: My oxidation reaction of a substituted toluene is very slow. What can I do?

A1: A slow oxidation reaction can often be accelerated by increasing the temperature or by using a phase-transfer catalyst if the reaction is biphasic. Ensure that the oxidizing agent is fresh and active. For substrates with electron-withdrawing groups, more forcing conditions are generally necessary.

Q2: I am having trouble initiating my Grignard reaction. What are the key factors?

A2: The most critical factor is the complete exclusion of moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The quality of the magnesium is also crucial; use fresh turnings and consider activation with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

Q3: In my nitrile hydrolysis, I am isolating the amide instead of the carboxylic acid. Why is this happening?

A3: The hydrolysis of a nitrile to an amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid. This indicates that your reaction has not gone to completion. To favor the formation of the carboxylic acid, you should increase the reaction time, raise the temperature, or use a higher concentration of the acid or base catalyst.[4]

Q4: How do I remove unreacted starting material from my final benzoic acid product?

A4:

  • Unreacted Alkylbenzene: If the boiling points are sufficiently different, distillation can be effective. Alternatively, an acid-base extraction can be used. The benzoic acid can be deprotonated with a base (e.g., NaHCO₃ or NaOH) to form the water-soluble carboxylate salt, while the non-polar alkylbenzene remains in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure benzoic acid.[5]

  • Unreacted Aryl Halide: Similar to alkylbenzenes, an acid-base extraction is the most effective method.

  • Unreacted Benzonitrile: An acid-base extraction is also suitable here. The basic nitrile will remain in the organic layer while the acidic product is extracted into the aqueous base.

Q5: What is the best way to purify my substituted benzoic acid?

A5: Recrystallization is the most common and effective method for purifying solid benzoic acids. The choice of solvent is critical. An ideal solvent will dissolve the benzoic acid well at high temperatures but poorly at low temperatures. Water is a good solvent for the recrystallization of many benzoic acids.[6][7] For less polar benzoic acids, a mixed solvent system (e.g., ethanol/water or acetic acid/water) may be necessary.

III. Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for the synthesis of selected substituted benzoic acids. These values are illustrative and can vary based on the specific substrate and experimental setup.

Table 1: Oxidation of Substituted Toluenes

Starting MaterialOxidizing AgentConditionsYield (%)Reference
p-NitrotolueneNa₂Cr₂O₇ / H₂SO₄55°C90-95%[8]
p-NitrotolueneAir, Co(OAc)₂, Mn(OAc)₂, NAPI130°C, 10 atm81%[9]
o-XyleneDilute HNO₃Reflux, 55h80-89%[10]
p-NitrotolueneO₂, Co salt, Bromine catalyst in Acetic Acid80-150°Cup to 92%[9]

Table 2: Grignard Carboxylation

Aryl HalideConditionsYield (%)Reference
BromobenzeneMg, ether, then CO₂ (dry ice)~80%[11]
4-Fluorophenylmagnesium bromideMg, THF, then CO₂-[12]
4-Trifluoromethoxyphenylmagnesium bromideMg, THF, then CO₂-[12]

Table 3: Hydrolysis of Substituted Benzonitriles

Starting MaterialConditionsYield (%)Reference
o-Tolunitrile75% H₂SO₄, 150-160°C80-89%[13]
p-Tolunitrile10% NaOH (aq), Ethanol, Reflux~90%[14]
BenzonitrileDilute HCl, heat-[4]
BenzonitrileNaOH solution, heat-[4]

IV. Experimental Protocols

Protocol 1: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid[8][15]
  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-nitrotoluene (1.0 eq) and water.

  • Reagent Addition: While stirring, slowly add a solution of sodium dichromate (Na₂Cr₂O₇) (approx. 1.35 eq) in water. Then, carefully add concentrated sulfuric acid (H₂SO₄) dropwise. The addition should be controlled to maintain a manageable reaction temperature.

  • Reaction: Heat the mixture to 55-60°C and maintain this temperature with stirring for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Filter the crude product.

  • Purification: Suspend the crude solid in a dilute (5%) NaOH solution and heat gently to dissolve the p-nitrobenzoic acid as its sodium salt. Filter to remove any unreacted p-nitrotoluene.

  • Isolation: Cool the filtrate and acidify with dilute H₂SO₄ or HCl to precipitate the p-nitrobenzoic acid.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.

Protocol 2: Synthesis of o-Toluic Acid via Grignard Carboxylation of o-Bromotoluene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of o-bromotoluene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the o-bromotoluene solution to the magnesium and gently warm the flask to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

  • Grignard Formation: Add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with stirring.

  • Work-up: After the excess dry ice has sublimed, slowly add dilute HCl to the reaction mixture until the aqueous layer is acidic (pH < 2).

  • Extraction: Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. Recrystallize the crude o-toluic acid from a suitable solvent (e.g., heptane or toluene).

Protocol 3: Hydrolysis of o-Tolunitrile to o-Toluic Acid[13]
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 75% sulfuric acid.

  • Reagent Addition: Heat the sulfuric acid to 150°C. Slowly add o-tolunitrile (1.0 eq) over 2 hours, maintaining the temperature between 150-160°C.

  • Reaction: After the addition is complete, continue stirring at 150-160°C for an additional 2 hours, then raise the temperature to 190°C for 1 hour.

  • Work-up: Cool the reaction mixture and carefully pour it into ice water. Filter the crude solid product.

  • Purification: Dissolve the crude product in an excess of 10% NaOH solution, filter hot to remove any insoluble impurities.

  • Isolation: Acidify the filtrate with dilute sulfuric acid to precipitate the o-toluic acid.

  • Final Purification: Collect the solid by vacuum filtration, dry, and recrystallize from benzene.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Acetamido-4-chlorobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Acetamido-4-chlorobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low or no formation of the desired derivative. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield can stem from several factors. Firstly, ensure the purity of your starting material, this compound, as impurities can interfere with the reaction. The reagents, such as the alcohol for esterification or the amine for amidation, should also be of high purity and anhydrous, as water can hinder the reaction.[1]

    Reaction conditions play a critical role. For esterification reactions, ensure that the catalytic acid (e.g., concentrated H₂SO₄) is added in the correct proportion and that the reaction is heated to the appropriate temperature, often under reflux, to drive the equilibrium towards the product.[2][3] For amidation, the choice of coupling agent (e.g., DCC, EDC, HATU) and base is crucial for activating the carboxylic acid.[4][5] The reaction temperature should be carefully controlled; some coupling reactions start at 0°C and are then allowed to warm to room temperature.[4]

    Finally, consider the reaction time. Some derivatizations may require longer reaction times for completion. Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), can help determine the optimal reaction time.[1]

Issue 2: Presence of Unreacted Starting Material

  • Question: After the reaction, I still observe a significant amount of unreacted this compound. How can I drive the reaction to completion?

  • Answer: The presence of unreacted starting material often indicates that the reaction has not reached completion. To address this, you can try several strategies. Increasing the molar ratio of the derivatizing agent (the alcohol or amine) can help shift the reaction equilibrium towards the product side.

    For esterification, which is a reversible reaction, removing the water formed during the reaction can drive it to completion.[6] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. Increasing the reaction time or temperature can also improve conversion.[6]

    In the case of amidation, ensure that the coupling agent is active and added in a sufficient amount. The choice of solvent is also important; aprotic solvents like DMF or DCM are commonly used.[4]

Issue 3: Formation of Side Products

  • Question: My reaction is producing unexpected side products. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products can be a significant issue. In esterification reactions, particularly at high temperatures, side reactions such as dehydration of the alcohol or ether formation can occur.[6] To minimize these, it is important to control the reaction temperature carefully.

    For amidation reactions using carbodiimide coupling agents like DCC, the formation of an N-acylurea byproduct can be a problem. This can be minimized by the addition of a reagent like HOBt or HOAt, which forms an active ester that is less prone to side reactions.[4]

    The acetamido group on the starting material is generally stable, but under harsh acidic or basic conditions, it could potentially be hydrolyzed. Therefore, it is advisable to use moderate reaction conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The two most common derivatization methods for the carboxylic acid group of this compound are esterification and amidation.

  • Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (Fischer esterification).[2]

  • Amidation involves reacting the carboxylic acid with an amine. This reaction usually requires a coupling agent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[4] Another common method is the Schotten-Baumann reaction, which involves converting the carboxylic acid to an acyl chloride first, followed by reaction with an amine.[2][4]

Q2: How do I choose the right solvent for my derivatization reaction?

A2: The choice of solvent depends on the specific reaction. For Fischer esterification, the alcohol reactant itself can sometimes serve as the solvent if used in large excess. Alternatively, a non-reactive, high-boiling solvent like toluene can be used to facilitate the removal of water. For amidation reactions using coupling agents, aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are typically used.[4] The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot. The choice of the mobile phase (eluent) for TLC will depend on the polarity of your starting material and product. Other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the typical purification methods for the resulting derivatives?

A4: The purification method will depend on the properties of the synthesized derivative.

  • Recrystallization is a common method for purifying solid products. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out.

  • Column chromatography is a versatile technique for purifying both solid and liquid products. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are eluted with a mobile phase.

  • Extraction is often used during the work-up procedure to separate the product from unreacted reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous phase.[4]

Experimental Protocols

Protocol 1: General Procedure for Esterification (Fischer Esterification)

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add the desired alcohol in excess (e.g., 10-20 equivalents). The alcohol can also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amidation using a Carbodiimide Coupling Agent

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent such as EDC (1.1-1.5 equivalents) and an additive like HOBt (1.1-1.5 equivalents).

  • Stir the mixture at 0°C for about 30 minutes.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Data Presentation

Table 1: Common Reagents and Conditions for Derivatization

Reaction TypeReagent/CatalystSolventTemperatureTypical Reaction Time
Esterification Alcohol, H₂SO₄Alcohol or TolueneReflux2-24 hours
Amidation Amine, EDC/HOBtDMF, DCM0°C to RT4-24 hours
Amidation Amine, SOCl₂ then AmineDCM, Toluene0°C to Reflux2-12 hours

Visualizations

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Purity Check Purity of Starting Material and Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->Review_Conditions Water_Present Is Water a Potential Issue? (e.g., Esterification) Start->Water_Present Coupling_Agent Is the Coupling Agent Active? (Amidation) Start->Coupling_Agent Optimize_Purity Action: Use Pure/Anhydrous Reagents Check_Purity->Optimize_Purity Impure Monitor_Reaction Monitor Progress with TLC/HPLC Check_Purity->Monitor_Reaction Pure Optimize_Conditions Action: Adjust Temperature, Time, or Reagent Ratios Review_Conditions->Optimize_Conditions Suboptimal Review_Conditions->Monitor_Reaction Optimal Remove_Water Action: Use Dean-Stark or Dehydrating Agent Water_Present->Remove_Water Yes Water_Present->Monitor_Reaction No New_Coupling_Agent Action: Use Fresh Coupling Agent and Additive (e.g., HOBt) Coupling_Agent->New_Coupling_Agent Inactive/Byproducts Coupling_Agent->Monitor_Reaction Active Optimize_Purity->Monitor_Reaction Optimize_Conditions->Monitor_Reaction Remove_Water->Monitor_Reaction New_Coupling_Agent->Monitor_Reaction Monitor_Reaction->Review_Conditions Incomplete Success Successful Derivatization Monitor_Reaction->Success Reaction Complete

Caption: Troubleshooting workflow for low product yield.

Derivatization_Pathways Starting_Material This compound Esterification Esterification Starting_Material->Esterification Amidation Amidation Starting_Material->Amidation Ester_Product Ester Derivative Esterification->Ester_Product Amide_Product Amide Derivative Amidation->Amide_Product Reagent_Ester Alcohol (R-OH) H⁺ Catalyst Reagent_Ester->Esterification Reagent_Amide Amine (R-NH₂) Coupling Agent Reagent_Amide->Amidation

Caption: General derivatization pathways.

References

Side-product analysis in the synthesis of 2-Acetamido-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side-products during the synthesis of 2-Acetamido-4-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common laboratory synthesis involves the N-acetylation of 2-Amino-4-chlorobenzoic acid using an acetylating agent such as acetic anhydride or acetyl chloride.[1] This precursor is commercially available and serves as a key intermediate in the preparation of various pharmaceuticals.[2][3]

Q2: What are the most likely impurities or side-products in this synthesis?

A2: The primary impurities to anticipate are:

  • Unreacted Starting Material: 2-Amino-4-chlorobenzoic acid may be present if the acetylation reaction does not go to completion.

  • Isomeric Product: The starting material, 2-Amino-4-chlorobenzoic acid, may contain its isomer, 4-Amino-2-chlorobenzoic acid.[4][5] Acetylation of this impurity leads to the formation of 4-Acetamido-2-chlorobenzoic acid.[6]

  • Hydrolysis Product: The desired product, this compound, can undergo hydrolysis back to 2-Amino-4-chlorobenzoic acid if exposed to harsh acidic or basic conditions during the work-up or purification steps.[7][8][9]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The product, being an amide, is typically less polar than the starting amine, and thus will have a higher Rf value.

Q4: What analytical techniques are recommended for final product analysis?

A4: A combination of techniques is recommended for comprehensive analysis:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential side-products.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide and carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.[10]

Troubleshooting Guides

Issue 1: Presence of Starting Material in the Final Product

Question: My NMR and TLC analysis show significant amounts of 2-Amino-4-chlorobenzoic acid remaining in my product. What could be the cause and how can I fix it?

Answer:

Possible Causes:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. This could be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Stoichiometry of Reagents: An insufficient amount of the acetylating agent (e.g., acetic anhydride) was used.

  • Deactivated Reagent: The acetylating agent may have degraded due to improper storage or exposure to moisture.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or temperature, ensuring vigorous stirring. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Adjust Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent to ensure complete conversion of the amine.

  • Use Fresh Reagents: Ensure that the acetic anhydride or acetyl chloride is fresh and has been stored under anhydrous conditions.

  • Purification: If a small amount of starting material remains, it can often be removed by recrystallization. Alternatively, an acidic wash during the work-up can help remove the more basic starting amine.

Issue 2: Unexpected Isomeric Impurity Detected

Question: I have an impurity with the same mass as my product, and the NMR is very similar but distinct. Could this be an isomer?

Answer:

Possible Cause:

  • Isomeric Starting Material: The most probable cause is the presence of the isomeric impurity 4-Amino-2-chlorobenzoic acid in the initial 2-Amino-4-chlorobenzoic acid starting material.[4] Acetylation of this impurity will produce 4-Acetamido-2-chlorobenzoic acid, an isomer of your target compound.[6]

Solutions:

  • Source High-Purity Starting Materials: Check the purity of the starting 2-Amino-4-chlorobenzoic acid from your supplier. If necessary, purify the starting material by recrystallization before use.

  • Chromatographic Separation: Separating constitutional isomers can be challenging. Column chromatography with a suitable solvent system may be required to isolate the desired this compound.[11][12] Developing an HPLC method can also aid in both analysis and purification.

Issue 3: Low Yield and Reappearance of Starting Material after Work-up

Question: My initial reaction seemed to go to completion according to TLC, but after the aqueous work-up and purification, my yield is low, and I see the starting amine again. What is happening?

Answer:

Possible Cause:

  • Amide Hydrolysis: The acetamido group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially when heated.[8][9][13] If your work-up procedure involves prolonged exposure to strong acids or bases (e.g., for extraction or precipitation), you may be inadvertently cleaving the amide bond and regenerating the starting material, 2-Amino-4-chlorobenzoic acid.

Solutions:

  • Mild Work-up Conditions: Avoid using concentrated acids or bases during the work-up. Use dilute solutions (e.g., 1M HCl, 5% NaHCO₃) and perform extractions at room temperature or below.

  • Minimize Contact Time: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods. Proceed with extraction and isolation steps promptly.

  • Alternative Purification: If hydrolysis is a persistent issue, consider purification methods that do not involve harsh pH conditions, such as recrystallization from a suitable organic solvent or silica gel chromatography.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound (Product)this compoundC₉H₈ClNO₃213.62Not specified
2-Amino-4-chlorobenzoic acid (Starting Material)2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58231-233
4-Acetamido-2-chlorobenzoic acid (Isomeric Side-Product)4-Acetamido-2-chlorobenzoic acidC₉H₈ClNO₃213.62Not specified[6]
4-Amino-2-chlorobenzoic acid (Isomeric Impurity)4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂171.58Not specified[4]

Experimental Protocols

Key Experiment: N-Acetylation of 2-Amino-4-chlorobenzoic acid

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-chlorobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.2 eq).

  • Reaction: Heat the mixture at a moderate temperature (e.g., 50-80 °C) for 1-3 hours. Monitor the reaction's progress by TLC.

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove excess acetic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product in a vacuum oven to obtain the final product.

Visualizations

cluster_main Main Synthetic Pathway cluster_side Potential Side-Products & Impurities product product reactant reactant side_product side_product impurity impurity reagent reagent A 2-Amino-4-chlorobenzoic acid B This compound A->B Acetylation C Isomeric Impurity: 4-Amino-2-chlorobenzoic acid A->C Isomeric Contamination reagent1 Acetic Anhydride reagent1->B D Isomeric Side-Product: 4-Acetamido-2-chlorobenzoic acid C->D Acetylation reagent2 Acetic Anhydride reagent2->D

Caption: Synthetic pathway and potential side-product formation.

troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node end_node Pure Product Obtained issue_node issue_node start Crude Product Analysis (TLC, NMR) is_pure Is the product pure? start->is_pure is_pure->end_node Yes impurity_type Identify Impurity is_pure->impurity_type No is_sm Starting Material (SM) present? impurity_type->is_sm Check for Starting Material issue_incomplete Issue: Incomplete Reaction or Product Hydrolysis is_sm->issue_incomplete Yes is_isomer Unexpected Isomer (same mass)? is_sm->is_isomer No issue_isomer Issue: Isomeric Impurity in Starting Material is_isomer->issue_isomer Yes other Other Impurity is_isomer->other No

Caption: Troubleshooting workflow for impurity identification.

analytical_workflow cluster_analysis Analytical Workflow for Product Characterization step_node step_node technique_node technique_node result_node result_node crude Crude Product tlc TLC Analysis crude->tlc purification Purification (Recrystallization or Column Chromatography) tlc->purification pure Purified Product purification->pure nmr NMR (¹H, ¹³C) pure->nmr ms Mass Spec. pure->ms hplc HPLC pure->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw purity Purity Assessment (>95%) hplc->purity

Caption: Workflow for product analysis and purification.

References

Overcoming solubility issues of 2-Acetamido-4-chlorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 2-Acetamido-4-chlorobenzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its chemical structure—containing both a polar carboxylic acid group and a non-polar substituted benzene ring—suggests a degree of solubility in polar organic solvents. Based on the behavior of structurally similar molecules like 4-chlorobenzoic acid, it is expected to be soluble in solvents like methanol, ethanol, DMSO, and DMF, and likely has low solubility in non-polar solvents and water.[1][2][3][4]

Q2: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

A2: Initially, ensure that your solvent is pure and dry, as contaminants can affect solubility. Gentle heating and agitation (stirring or sonication) can also significantly improve the rate of dissolution. If the compound still does not dissolve, you may need to consider alternative solvents or solubility enhancement techniques.

Q3: Can I use heat to dissolve this compound?

A3: Yes, heating can increase the solubility of this compound. However, it is crucial to be aware of the compound's thermal stability to avoid degradation. It is recommended to heat the solution gently and monitor for any changes in color or the appearance of degradation products.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a carboxylic acid and is therefore expected to be more soluble in basic solutions. By increasing the pH with a suitable base, the carboxylic acid group will deprotonate to form a more polar and soluble carboxylate salt.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving in a non-polar solvent (e.g., hexane, toluene).

  • Cause: this compound is a polar molecule and is unlikely to be soluble in non-polar solvents.

  • Solution: Select a more polar organic solvent. Please refer to the qualitative solubility table below for suggestions.

Issue 2: The compound has low solubility in a chosen polar solvent (e.g., ethanol, methanol) at room temperature.

  • Solution 1: Increase Temperature: Gently heat the mixture while stirring. Many compounds exhibit significantly higher solubility at elevated temperatures.

  • Solution 2: Use a Co-solvent: Adding a small amount of a stronger polar aprotic solvent like DMSO or DMF can enhance solubility. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase if necessary.

  • Solution 3: pH Adjustment: If your experimental conditions allow, adding a small amount of a suitable organic base (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate, if water is present) can deprotonate the carboxylic acid, increasing its polarity and solubility.

Issue 3: The compound precipitates out of solution upon cooling.

  • Cause: The solution was likely saturated or supersaturated at a higher temperature.

  • Solution: If the experiment requires the compound to remain in solution at a lower temperature, you may need to use a larger volume of solvent, a different solvent system with higher solubilizing capacity at that temperature, or a co-solvent system.

Data Presentation

SolventPredicted SolubilityRationale / Notes
Polar Protic Solvents
MethanolSoluble[1][2]
EthanolSolubleA study on a similar compound mentions recrystallization from 75% ethanol.[5]
WaterSparingly SolubleThe presence of the polar carboxylic acid and amide groups is offset by the non-polar benzene ring and chloro-substituent.[2]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a powerful, highly polar solvent for a wide range of organic compounds.[6]
N,N-Dimethylformamide (DMF)Highly SolubleDMF is another strong polar aprotic solvent. A synthesis of a related compound utilized DMF as the solvent.[7]
AcetoneSoluble
Non-Polar Solvents
TolueneInsoluble[1]
HexaneInsoluble

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound in a protic solvent like ethanol by adding a base.

  • Initial Suspension: Suspend the desired amount of this compound in the chosen volume of ethanol.

  • Base Addition: While stirring, add a suitable base (e.g., triethylamine) dropwise.

  • Observation: Continue adding the base until the compound fully dissolves.

  • Caution: Be mindful that the change in pH may affect subsequent experimental steps or the stability of other components in your mixture. The pKa of the closely related 2-chlorobenzoic acid is approximately 2.88, suggesting that this compound is a moderately strong acid.[8]

Protocol 2: Utilizing a Co-Solvent System

This protocol outlines the use of a co-solvent to improve solubility.

  • Primary Solvent: Attempt to dissolve this compound in your primary solvent of choice (e.g., methanol).

  • Co-Solvent Addition: If solubility is limited, add a small amount of a stronger, compatible solvent like DMSO (e.g., 5% of the total volume).

  • Mixing: Stir the mixture thoroughly. Gentle heating or sonication can be applied to aid dissolution.

  • Titration: If the compound remains insoluble, continue to add the co-solvent in small increments until a clear solution is obtained. Record the final solvent ratio for reproducibility.

Visualizations

TroubleshootingWorkflow start Start: Dissolve this compound check_dissolution Does it dissolve completely? start->check_dissolution success Success: Solution Prepared check_dissolution->success Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No heat_agitate Apply gentle heat and/or sonication troubleshoot->heat_agitate check_dissolution2 Does it dissolve? heat_agitate->check_dissolution2 check_dissolution2->success Yes change_solvent Consider a stronger polar aprotic solvent (e.g., DMSO, DMF) check_dissolution2->change_solvent No cosolvent Use a co-solvent system change_solvent->cosolvent Or ph_adjustment Adjust pH (if applicable) cosolvent->ph_adjustment Or

Caption: Troubleshooting workflow for solubility issues.

pH_Solubility cluster_0 Low pH (Acidic Conditions) cluster_1 High pH (Basic Conditions) Insoluble R-COOH (Sparingly Soluble) Soluble R-COO⁻ + H⁺ (Soluble Anion) Insoluble->Soluble + OH⁻ - H₂O Soluble->Insoluble + H⁺

Caption: pH effect on carboxylic acid solubility.

References

Technical Support Center: Recrystallization of 2-Acetamido-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2-Acetamido-4-chlorobenzoic acid via recrystallization.

I. Physical and Chemical Properties

A summary of the key physical properties of this compound is essential for successful purification.

PropertyValueSource
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [1][2]
Appearance Light yellow or white solid/powder[3]
Melting Point 206 - 210 °C[4]
Boiling Point 440.4 °C (Predicted)[1]

II. Recommended Recrystallization Solvents

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure (a carboxylic acid), the following solvents are recommended.

SolventSolubility (Hot)Solubility (Cold)Rationale
Ethanol/Water HighLowThe polarity can be fine-tuned by adjusting the solvent ratio to achieve optimal solubility characteristics.
Methanol HighModerateA good starting solvent for many benzoic acid derivatives.
Water Moderate to HighVery LowBenzoic acids often show a significant increase in water solubility at higher temperatures, making water a green and effective choice.[5][6]
Acetic Acid HighLowCan be effective, but its high boiling point and corrosive nature require careful handling.

III. Detailed Experimental Protocol

This protocol outlines a standard procedure for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks (x2)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in a 125-mL Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate while stirring.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a fluted filter paper in a stemless funnel and place it on the clean, pre-heated flask.

    • Pour the hot solution through the fluted filter paper quickly to remove insoluble impurities.

  • Induce Crystallization:

    • Add hot deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.[7]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

    • Transfer the dried crystals to a pre-weighed watch glass and dry them completely in a drying oven or desiccator.

  • Analysis:

    • Determine the weight of the purified product to calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

IV. Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent. Answer:

  • Cause: Not enough solvent has been added, or the incorrect solvent is being used.
  • Solution:
    • Gradually add more of the hot solvent in small increments until the compound dissolves.[7]
    • Ensure the solvent is at or near its boiling point.
    • If the compound still does not dissolve after adding a significant amount of solvent, it may be insoluble in that particular solvent. Try one of the alternative recommended solvents.
Q2: The compound "oils out" instead of forming crystals. Answer:
  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated and cooled too quickly. This can also happen if the compound is impure.
  • Solution:
    • Re-heat the solution to dissolve the oil.
    • Add a larger volume of the solvent to the solution.
    • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.
    • If the problem persists, consider using a different solvent system with a lower boiling point.
  • Q3: No crystals form upon cooling. Answer:
  • Cause: The solution may not be sufficiently saturated (too much solvent was used), or the cooling process is not yet complete.
  • Solution:
    • Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. This creates a rough surface for crystals to nucleate.[5]
    • Add a "seed crystal" of the pure compound to the solution to initiate crystallization.[5]
    • If the above methods fail, boil off some of the solvent on the hot plate to increase the concentration of the compound and then repeat the cooling process.
    • Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time.
  • Q4: The recrystallization yield is very low. Answer:
  • Cause: Several factors can contribute to low yield.
  • Solution:
    • Too much solvent: Using a large excess of solvent will result in a significant amount of the product remaining dissolved even after cooling. Use only the minimum amount of hot solvent needed for dissolution.
    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel. Ensure all glassware is pre-heated.
    • Incomplete cooling: Ensure the solution is cooled in an ice bath for a sufficient duration to maximize precipitation.
    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
  • V. Recrystallization Troubleshooting Workflow

    The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

    G start Recrystallization Issue Occurs prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Compound Oils Out start->prob2 prob3 Problem: Very Low Yield start->prob3 prob4 Problem: Colored Impurities Remain start->prob4 cause1a Cause: Too much solvent used prob1->cause1a cause1b Cause: Solution not saturated prob1->cause1b cause2a Cause: Cooling too rapidly prob2->cause2a cause2b Cause: Impure compound prob2->cause2b cause3a Cause: Excess solvent used prob3->cause3a cause3b Cause: Premature crystallization during filtration prob3->cause3b cause4a Cause: Insoluble colored impurity prob4->cause4a sol1a Solution: Boil off excess solvent cause1a->sol1a sol1b Solution: Scratch flask or add seed crystal cause1b->sol1b sol2a Solution: Reheat, add more solvent, cool slowly cause2a->sol2a cause2b->sol2a sol3a Solution: Use minimum amount of hot solvent cause3a->sol3a sol3b Solution: Pre-heat all glassware for hot filtration cause3b->sol3b sol4a Solution: Perform hot filtration (add activated charcoal if needed) cause4a->sol4a

    Caption: Troubleshooting workflow for common recrystallization problems.

    References

    HPLC method development for purity analysis of 2,4,6 Trifluro Benzoic acid and its impurities

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method development and purity analysis of 2,4,6-Trifluorobenzoic acid (TFBA) and its impurities.

    Frequently Asked Questions (FAQs)

    Q1: What are the common impurities of 2,4,6-Trifluorobenzoic acid?

    A1: Common impurities in 2,4,6-Trifluorobenzoic acid can originate from the synthesis process. These often include isomers with fewer fluorine atoms, such as 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid.[1] Other potential impurities can arise from side reactions or incomplete reactions during synthesis.

    Q2: What is a suitable starting HPLC method for the purity analysis of 2,4,6-Trifluorobenzoic acid?

    A2: A good starting point for method development is a reversed-phase HPLC method. A novel gradient reversed-phase liquid chromatographic (RP-HPLC) method has been developed for the determination of purity of 2,4,6 Trifluro benzoic acid (TBA) in presence of its related impurities.[2]

    Q3: How can I improve the peak shape for 2,4,6-Trifluorobenzoic acid?

    A3: Peak tailing is a common issue with acidic compounds like 2,4,6-Trifluorobenzoic acid. To improve peak shape, consider the following:

    • Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte can suppress the ionization of the carboxylic acid group, leading to better peak symmetry.

    • Use of a Buffer: Incorporating a buffer in the mobile phase helps to maintain a consistent pH throughout the analysis.

    • Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can minimize secondary interactions with residual silanols on the silica surface.

    Q4: What should I do if I am not seeing good resolution between the main peak and its impurities?

    A4: To improve resolution, you can try the following:

    • Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate impurities that are either weakly or strongly retained.

    • Column Chemistry: Try a column with a different stationary phase (e.g., C8, Phenyl) to exploit different separation mechanisms.

    Experimental Protocol: Purity Analysis of 2,4,6-Trifluorobenzoic Acid

    This protocol is a recommended starting point and may require optimization based on your specific instrumentation and impurity profile.

    Chromatographic Conditions:

    ParameterRecommended Condition
    Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm or equivalent C18 column
    Mobile Phase A 0.1% Triethylamine in water
    Mobile Phase B Acetonitrile:Methanol:Water (70:20:10 v/v/v)
    Gradient Program A gradient elution may be necessary to achieve optimal separation. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 205 nm[2]
    Injection Volume 10 µL
    Sample Diluent Acetonitrile:Water (50:50 v/v)

    Sample Preparation:

    • Accurately weigh and dissolve a known amount of the 2,4,6-Trifluorobenzoic acid sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    Troubleshooting Guide

    This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2,4,6-Trifluorobenzoic acid.

    Problem: Poor Peak Shape (Tailing)

    • Is the mobile phase pH appropriate?

      • Yes: Proceed to the next question.

      • No: Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the pKa of 2,4,6-Trifluorobenzoic acid (approximately 3.5).

    • Are you using a buffered mobile phase?

      • Yes: Proceed to the next question.

      • No: Introduce a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM.

    • Is your column suitable for acidic compounds?

      • Yes: Consider other factors like sample overload.

      • No: Switch to a column with end-capping or a base-deactivated stationary phase.

    Problem: Poor Resolution

    • Is the separation isocratic?

      • Yes: Try adjusting the organic-to-aqueous ratio. If that fails, develop a gradient method.

      • No: Proceed to the next question.

    • Have you optimized the gradient slope?

      • Yes: Consider changing the organic modifier (e.g., from acetonitrile to methanol).

      • No: Make the gradient shallower to increase the separation time between closely eluting peaks.

    • Is the column chemistry optimal?

      • Yes: Evaluate other parameters like temperature and flow rate.

      • No: Try a column with a different stationary phase (e.g., Phenyl, Cyano) to alter selectivity.

    Visualizations

    HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation Define Analytical Target Profile Define Analytical Target Profile Gather Information on Analyte and Impurities Gather Information on Analyte and Impurities Define Analytical Target Profile->Gather Information on Analyte and Impurities Select Column and Mobile Phase Select Column and Mobile Phase Gather Information on Analyte and Impurities->Select Column and Mobile Phase Optimize Mobile Phase Composition Optimize Mobile Phase Composition Select Column and Mobile Phase->Optimize Mobile Phase Composition Optimize Temperature and Flow Rate Optimize Temperature and Flow Rate Optimize Mobile Phase Composition->Optimize Temperature and Flow Rate Check System Suitability Check System Suitability Optimize Temperature and Flow Rate->Check System Suitability Check System Suitability->Optimize Mobile Phase Composition Fail Method Validation (ICH Guidelines) Method Validation (ICH Guidelines) Check System Suitability->Method Validation (ICH Guidelines) Pass Final Method Final Method Method Validation (ICH Guidelines)->Final Method

    Caption: HPLC Method Development Workflow for Purity Analysis.

    HPLC_Troubleshooting_Guide cluster_peak_shape Troubleshooting Peak Shape cluster_resolution Troubleshooting Resolution Start Start Identify Problem Identify Problem Start->Identify Problem Poor Peak Shape Poor Peak Shape Identify Problem->Poor Peak Shape Tailing/Fronting Poor Resolution Poor Resolution Identify Problem->Poor Resolution Co-elution Other Issues Other Issues Identify Problem->Other Issues Pressure, Baseline Check Mobile Phase pH Check Mobile Phase pH Poor Peak Shape->Check Mobile Phase pH Optimize Gradient Optimize Gradient Poor Resolution->Optimize Gradient Use Buffered Mobile Phase Use Buffered Mobile Phase Check Mobile Phase pH->Use Buffered Mobile Phase Correct Adjust pH Adjust pH Check Mobile Phase pH->Adjust pH Incorrect Check Column Condition Check Column Condition Use Buffered Mobile Phase->Check Column Condition Yes Add Buffer Add Buffer Use Buffered Mobile Phase->Add Buffer No Replace Column Replace Column Check Column Condition->Replace Column Bad Change Organic Modifier Change Organic Modifier Optimize Gradient->Change Organic Modifier Optimized Adjust Gradient Slope Adjust Gradient Slope Optimize Gradient->Adjust Gradient Slope Sub-optimal Change Column Change Column Change Organic Modifier->Change Column Improved Switch ACN/MeOH Switch ACN/MeOH Change Organic Modifier->Switch ACN/MeOH No Change Try Different Phase Try Different Phase Change Column->Try Different Phase

    Caption: HPLC Troubleshooting Decision Tree.

    References

    Troubleshooting guide for the synthesis of o-chlorobenzoic acid

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides troubleshooting advice and frequently asked questions for the synthesis of o-chlorobenzoic acid, a crucial intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methods for synthesizing o-chlorobenzoic acid?

    A1: The two most prevalent and well-documented laboratory-scale methods are the oxidation of o-chlorotoluene and the Sandmeyer reaction of anthranilic acid.[1][2] The oxidation of o-chlorotoluene is often preferred for larger-scale preparations.[1]

    Q2: What are the typical yields for these syntheses?

    A2: For the oxidation of o-chlorotoluene with potassium permanganate, yields of 76-78% of the theoretical amount (based on the o-chlorotoluene that is oxidized) can be expected for the crude product.[1] Yields for the Sandmeyer reaction can vary but are generally also in a good range. A continuous-flow aerobic oxidation process has been reported to achieve an isolated yield of up to 94%.[3]

    Q3: How can I purify the crude o-chlorobenzoic acid?

    A3: Recrystallization is the most common purification method. Toluene is a suitable solvent for recrystallizing the product obtained from the oxidation of o-chlorotoluene.[1][4] For the product from the Sandmeyer reaction, recrystallization from hot water is effective.[5] Decolorizing carbon can be used during recrystallization to remove colored impurities.[1][6]

    Q4: What are the key safety precautions to consider?

    A4: When working with potassium permanganate, a strong oxidizer, it is important to wear gloves as it is corrosive and will stain skin and clothing.[4] The reaction between potassium permanganate and o-chlorotoluene can be violent if heated too quickly.[1] Concentrated hydrochloric acid is corrosive and toxic and should be handled with gloves in a well-ventilated area.[4] During the Sandmeyer reaction, the formation of diazonium salts can be hazardous if the temperature is not properly controlled. Brown fumes of nitrogen dioxide may be produced, so the reaction should be performed in a fume hood.[5]

    Troubleshooting Guides

    This section addresses specific issues that may arise during the synthesis of o-chlorobenzoic acid.

    Method 1: Oxidation of o-Chlorotoluene with Potassium Permanganate

    Problem 1: The reaction is too vigorous and difficult to control.

    • Possible Cause: The reaction mixture is being heated too rapidly.[1]

    • Solution: Heat the mixture slowly and gradually to initiate the reaction. If the reaction becomes too vigorous, it can be controlled by placing wet towels on the upper part of the reaction flask.[1]

    Problem 2: The final product has a low melting point and is difficult to purify.

    • Possible Cause: The starting o-chlorotoluene is impure and contains isomeric contaminants. These isomers will also be oxidized to their corresponding chlorobenzoic acids, which are very difficult to separate from the desired ortho-isomer.[1]

    • Solution: Ensure the purity of the starting o-chlorotoluene. If necessary, purify the technical grade o-chlorotoluene before use.[1]

    Problem 3: The filtrate after removing manganese dioxide is still purple.

    • Possible Cause: Unreacted potassium permanganate remains in the solution.

    • Solution: Add a small amount of sodium bisulfite to the filtrate until the purple color disappears. The solution should be clear, although a slight brownish hue is acceptable.[4]

    Problem 4: Low yield of o-chlorobenzoic acid.

    • Possible Cause 1: Incomplete reaction.

    • Solution 1: Ensure the reaction is heated for a sufficient amount of time (3-4 hours) until the purple color of the permanganate has disappeared.[1]

    • Possible Cause 2: Loss of product during workup.

    • Solution 2: After acidification, ensure the solution is thoroughly cooled to maximize the precipitation of o-chlorobenzoic acid. Wash the precipitate with cold water to minimize dissolution.

    Method 2: Sandmeyer Reaction of Anthranilic Acid

    Problem 1: The diazonium salt solution does not form properly or decomposes.

    • Possible Cause: The temperature during the diazotization was not kept low enough.

    • Solution: Maintain the reaction temperature below 10°C, and ideally between 0-5°C, during the addition of sodium nitrite.[5][7] Use an ice-salt bath for efficient cooling.

    Problem 2: Foaming is excessive upon addition of the diazonium salt to the cuprous chloride solution.

    • Possible Cause: The addition of the diazonium salt is too rapid, leading to a rapid evolution of nitrogen gas.[5]

    • Solution: Add the cold diazonium salt solution slowly and with constant stirring to the cold cuprous chloride solution.[7] A glass rod can be used to mechanically break up the foam if it becomes excessive.[5]

    Problem 3: The final product is discolored (e.g., greenish).

    • Possible Cause: Impurities in the starting materials or side reactions.

    • Solution: Use pure anthranilic acid. During recrystallization, add a small amount of decolorizing charcoal to the hot solution before filtering to remove colored impurities.[6]

    Experimental Protocols

    Protocol 1: Synthesis of o-Chlorobenzoic Acid via Oxidation of o-Chlorotoluene

    This protocol is adapted from Organic Syntheses.[1]

    Materials:

    • o-Chlorotoluene (pure)

    • Potassium permanganate (KMnO₄)

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Decolorizing carbon (optional)

    • Toluene (for recrystallization)

    Procedure:

    • In a large flask equipped with a stirrer and reflux condenser, combine 600 g (3.8 moles) of potassium permanganate, 7 L of water, and 200 g (1.6 moles) of o-chlorotoluene.

    • Slowly heat the mixture to boiling with continuous stirring. Maintain the reflux for 3-4 hours, or until the purple color of the permanganate disappears.

    • Set the condenser for distillation and distill the mixture to remove any unreacted o-chlorotoluene.

    • Filter the hot reaction mixture by suction to remove the manganese dioxide precipitate. Wash the filter cake with two 500 mL portions of hot water.

    • Combine the filtrate and washings. If the solution is not clear, add 1-2 g of decolorizing carbon and filter again.

    • Concentrate the filtrate to a volume of about 3.5 L.

    • While the solution is still hot, cautiously add 250 mL of concentrated hydrochloric acid with continuous stirring.

    • Cool the mixture to room temperature to allow the o-chlorobenzoic acid to precipitate.

    • Collect the white precipitate by filtration and wash it with cold water.

    • Dry the product. The expected yield is 163-167 g.

    • For further purification, recrystallize the crude product from toluene.

    Protocol 2: Synthesis of o-Chlorobenzoic Acid via Sandmeyer Reaction of Anthranilic Acid

    This protocol is based on a typical Sandmeyer reaction procedure.[5][7]

    Materials:

    • Anthranilic acid (o-aminobenzoic acid)

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium chloride (NaCl)

    • Sodium bisulfite (NaHSO₃)

    • Urea

    Procedure:

    Part A: Preparation of Cuprous Chloride (CuCl) Solution

    • Dissolve 2.34 g of CuSO₄·5H₂O and 0.62 g of NaCl in 8 mL of water in an Erlenmeyer flask, warming on a hot plate to dissolve.

    • In a separate container, dissolve 0.56 g of sodium bisulfite in 6 mL of water.

    • Add the sodium bisulfite solution to the hot copper sulfate solution with constant shaking over about 5 minutes.

    • Cool the mixture to room temperature in an ice bath and decant the supernatant from the colorless CuCl precipitate.

    • Wash the precipitate twice by decantation with water.

    • Dissolve the CuCl in 4 mL of concentrated HCl. Stopper the flask and keep it in an ice-salt bath.

    Part B: Diazotization of Anthranilic Acid

    • In a conical flask, dissolve 0.94 g of anthranilic acid in a solution of 1.4 mL of concentrated HCl and 8.2 mL of water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a cold solution of 0.46 g of NaNO₂ in 1.6 mL of water, ensuring the temperature does not rise above 10°C.

    • Add a few crystals of urea to destroy any excess nitrous acid. Keep the diazonium salt solution in the ice bath.

    Part C: Synthesis of o-Chlorobenzoic Acid

    • Transfer the cold CuCl solution to a beaker.

    • Slowly, and with stirring, add the cold diazonium salt solution to the CuCl solution. Be prepared for foaming.

    • Allow the mixture to stand at room temperature for 20 minutes with occasional stirring.

    • Collect the precipitated o-chlorobenzoic acid by vacuum filtration and wash the product with a small amount of cold water.

    • Recrystallize the crude product from hot water.

    Quantitative Data

    ParameterValueReference
    Oxidation of o-Chlorotoluene
    Starting o-chlorotoluene200 g (1.6 moles)[1]
    Potassium permanganate600 g (3.8 moles)[1]
    Crude product yield163-167 g[1]
    Yield (based on oxidized starting material)76-78%[1]
    Melting point (crude)137-138°C[1]
    Melting point (recrystallized)139-140°C[1]
    Continuous Aerobic Oxidation
    Isolated Yieldup to 94%[3]

    Visualizations

    experimental_workflow_oxidation start Start reactants Mix o-Chlorotoluene, KMnO4, and Water start->reactants reflux Heat and Reflux (3-4 hours) reactants->reflux distill Distill off unreacted o-Chlorotoluene reflux->distill filter_mn Filter hot to remove MnO2 distill->filter_mn concentrate Concentrate Filtrate filter_mn->concentrate acidify Acidify with HCl concentrate->acidify precipitate Cool to Precipitate o-Chlorobenzoic Acid acidify->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry Product filter_product->dry recrystallize Recrystallize from Toluene (Optional) dry->recrystallize end End recrystallize->end experimental_workflow_sandmeyer cluster_cucl Part A: Prepare CuCl Solution cluster_diazotization Part B: Diazotization cluster_synthesis Part C: Sandmeyer Reaction cu_start Dissolve CuSO4 and NaCl cu_reduce Add NaHSO3 to form CuCl cu_start->cu_reduce cu_wash Wash and dissolve CuCl in HCl cu_reduce->cu_wash combine Slowly add diazonium salt to cold CuCl solution cu_wash->combine an_start Dissolve Anthranilic Acid in HCl an_cool Cool to 0-5°C an_start->an_cool an_diazotize Slowly add cold NaNO2 solution an_cool->an_diazotize an_diazotize->combine react Stir at Room Temperature combine->react filter_product Filter and Wash Crude Product react->filter_product recrystallize Recrystallize from Hot Water filter_product->recrystallize end Final Product recrystallize->end

    References

    Technical Support Center: Optimizing Derivatization of Acidic Herbicides with Trimethylsilyldiazomethane (TMSD)

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for the derivatization of acidic herbicides using trimethylsilyldiazomethane (TMSD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this analytical chemistry procedure.

    Troubleshooting Guides

    This section addresses common issues encountered during the derivatization of acidic herbicides with TMSD for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

    ProblemPossible CauseSolution
    Low or No Derivatization Yield Insufficient amount of TMSD.Ensure at least a 2:1 molar ratio of TMSD to active hydrogens in the analyte.[1]
    Presence of water in the sample or reagents.Use anhydrous solvents and ensure samples are dry. Moisture can decompose the TMSD reagent and the formed derivatives.[1]
    Inadequate reaction time or temperature.Optimize reaction time and temperature. While some reactions are rapid at room temperature, others may require elevated temperatures and longer incubation times.[1][2][3]
    Steric hindrance of the carboxylic acid group.For sterically hindered acids, a catalyst may be required, or reaction conditions may need to be more stringent (e.g., longer reaction time, higher temperature).[1]
    Improper solvent.A co-solvent like methanol is often necessary for the reaction to proceed efficiently.[2][3][4] Toluene/methanol mixtures are also commonly used.[4]
    Poor Peak Shape in GC Analysis (Tailing or Broadening) Incomplete derivatization.Re-optimize the derivatization procedure to ensure complete conversion of the acidic herbicide to its methyl ester.[1]
    Adsorption of underivatized analyte in the GC system.Ensure the GC liner and column are inert. Silyl-treated liners can help reduce active sites.
    Degradation of derivatives in the GC inlet.Optimize the inlet temperature to ensure volatilization without thermal degradation of the derivatives.
    Presence of Multiple or Unexpected Peaks (Artifacts) Reaction of TMSD with co-extracted matrix components.Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds before derivatization.[3][5]
    Side reactions of TMSD.Artifact formation can occur, leading to multiple peaks for a single compound.[5] It is crucial to be aware of potential side products.
    Formation of syn- and anti- isomers of oximes if carbonyl groups are present and oximated.This can sometimes lead to partially separated peaks.[6]
    Inconsistent or Irreproducible Results Variability in reaction conditions.Precisely control reaction parameters such as temperature, time, and reagent volumes. Automation can improve reproducibility.[3][7]
    Degradation of TMSD reagent.Store TMSD properly, typically under an inert atmosphere and refrigerated, to prevent degradation.[8][9][10]
    Matrix effects.The sample matrix can interfere with the derivatization reaction or the GC-MS analysis.[11] Matrix-matched calibration standards should be used for accurate quantification.

    Frequently Asked Questions (FAQs)

    General Questions

    What is trimethylsilyldiazomethane (TMSD) and why is it used for derivatizing acidic herbicides?

    Trimethylsilyldiazomethane (TMSD) is a methylating agent used to convert acidic herbicides into their more volatile and thermally stable methyl esters.[2][3] This process, known as derivatization, is often necessary for the analysis of these compounds by gas chromatography (GC) as it improves their chromatographic behavior and detection.[12][13]

    What are the advantages of using TMSD over diazomethane?

    TMSD is considered a safer alternative to diazomethane.[2][3] Diazomethane is highly toxic, explosive, and thermally labile, requiring specialized equipment for its generation.[14][15] TMSD is more stable, can be purchased commercially in a solution, and is generally considered non-explosive under normal handling conditions.[14][15][16]

    Safety and Handling

    What are the primary safety concerns when working with TMSD?

    TMSD is very toxic when inhaled and can be fatal, potentially causing pulmonary edema with delayed symptoms.[9][17] It is also harmful if ingested or absorbed through the skin and is an irritant to the eyes, skin, and respiratory tract.[9][17] It is suspected to be a carcinogen and may damage fertility.[9][17]

    What personal protective equipment (PPE) should be worn when handling TMSD?

    At a minimum, a lab coat, safety glasses or goggles, and nitrile gloves are required.[17] For situations with a splash risk, a face shield is recommended.[8][9] Some protocols suggest double gloving.[9]

    How should TMSD be handled and stored?

    All work with TMSD must be conducted in a well-ventilated chemical fume hood.[8][14][17] It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[9][18] Opened containers must be carefully resealed to prevent leakage.[8][9] Storage under an inert atmosphere is also recommended.[8]

    How should TMSD waste be disposed of?

    Unreacted TMSD should not be disposed of directly.[8] It can be quenched by slowly adding acetic acid until the yellow color disappears and gas evolution ceases.[8] The resulting solution can then be disposed of as regular chemical waste.[8] Always follow your institution's specific waste disposal procedures.

    Experimental Protocol

    What is a general protocol for the derivatization of acidic herbicides with TMSD?

    A general procedure involves dissolving the dried herbicide extract in a suitable solvent mixture, such as toluene/methanol or diethyl ether/methanol, and then adding the TMSD solution. The reaction is often allowed to proceed at room temperature for a specific time until the yellow color of the TMSD persists, indicating an excess of the reagent.[4] The reaction is then quenched, and the sample is prepared for GC-MS analysis.

    What are the optimal reaction conditions (temperature, time, solvent)?

    Optimal conditions can vary depending on the specific herbicide. However, studies have shown that influential parameters are the amount of methanol, reaction time, and temperature.[2][3] For many carboxylic acids, the reaction is rapid and proceeds to completion within minutes at room temperature.[4] However, for more sterically hindered compounds, heating and longer reaction times may be necessary.[1]

    What solvents are compatible with TMSD derivatization?

    Aprotic solvents are generally used, as protic solvents like water and alcohols can react with the silylating reagent.[13] However, a small amount of a protic co-solvent like methanol is often required as a catalyst for the methylation of carboxylic acids with TMSD.[2][3][4] Common solvent systems include toluene:methanol or hexane with a methanol co-solvent.[4]

    Experimental Protocols & Data

    General Derivatization Protocol for Acidic Herbicides

    This protocol is a general guideline and should be optimized for specific analytes and matrices.

    • Sample Preparation: Evaporate the solvent from the extracted herbicide sample to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dry residue in 1 mL of a toluene:methanol (3:2 v/v) mixture.[4]

    • Derivatization: Add a 2.0 M solution of TMSD in hexane dropwise while vortexing until a persistent yellow color is observed. This indicates that an excess of TMSD has been added.

    • Reaction Time: Allow the reaction to proceed for 30 minutes at room temperature.[4] For some herbicides, optimization of time and temperature may be required.

    • Quenching: Quench the excess TMSD by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

    • Final Preparation: Evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

    Table of Optimized Derivatization Parameters

    The following table summarizes optimized parameters for the derivatization of various acidic herbicides, as reported in the literature. Note that these are starting points and may require further optimization for your specific application.

    Herbicide ClassExample HerbicidesKey Optimization ParametersReference
    Phenoxyalkanoic Acids2,4-D, MCPA, 2,4,5-T, MecopropAmount of methanol, reaction time, and temperature are influential.[2][3]
    Benzoic AcidsDicambaReaction is generally rapid at room temperature.
    Pyridinecarboxylic AcidsClopyralid, PicloramMay require slightly more vigorous conditions due to the pyridine ring.

    Visualizations

    Experimental Workflow for TMSD Derivatization

    experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Extracted Herbicide Sample evaporate Evaporate to Dryness start->evaporate reconstitute Reconstitute in Toluene/Methanol evaporate->reconstitute add_tmsd Add TMSD Solution reconstitute->add_tmsd react React at Room Temperature add_tmsd->react quench Quench with Acetic Acid react->quench final_prep Final Solvent Exchange quench->final_prep gcms GC-MS Analysis final_prep->gcms

    Caption: Workflow for the derivatization of acidic herbicides with TMSD.

    Chemical Reaction of an Acidic Herbicide with TMSD

    chemical_reaction herbicide Acidic Herbicide (R-COOH) ester Methyl Ester (R-COOCH3) herbicide->ester + TMSD tmsd TMSD ((CH3)3SiCHN2) tmsd->ester n2 Nitrogen Gas (N2) tms_byproduct TMS Byproduct catalyst Methanol (Catalyst)

    Caption: Reaction of an acidic herbicide with TMSD to form a methyl ester.

    References

    Validation & Comparative

    A Comparative Guide to the HPLC Analysis of 2-Acetamido-4-chlorobenzoic Acid

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    The accurate and precise quantification of 2-Acetamido-4-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods, alongside alternative analytical strategies, supported by experimental data from analogous compounds to facilitate method development and selection.

    Comparison of HPLC Methodologies

    While specific literature on the HPLC analysis of this compound is not extensively available, methods for structurally similar compounds, including various benzoic acid derivatives and acetamidophenols, provide a strong foundation for method development. The following table summarizes potential starting conditions for HPLC analysis, drawing comparisons from established methods for related molecules.

    ParameterMethod A: Reversed-Phase C18Method B: Polar-Embedded Reversed-PhaseMethod C: Mixed-Mode Chromatography
    Stationary Phase C18 (e.g., Zorbax SB-Aq, Phenomenex C18)Polar-embedded C18 (e.g., Acquity Shield RP18)Mixed-mode (e.g., Coresep 100, Amaze SC)
    Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water20 mM Ammonium Formate (pH 3.7)Acetonitrile/Water/Ammonium Formate
    Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile
    Elution Mode Isocratic or GradientGradientIsocratic or Gradient
    Flow Rate 1.0 mL/min0.6 - 1.2 mL/min0.6 mL/min
    Detection UV at ~254 nm or ~275 nmUV at ~237 nmUV at 250 nm
    Key Advantages Robust, widely available columns, good retention for moderately polar compounds.Enhanced retention of polar compounds, compatible with mass spectrometry.[1]Unique selectivity for separating isomers and closely related compounds.[2]
    Potential Issues Poor retention of very polar impurities.Potential for secondary interactions.Method development can be more complex.

    Alternative Analytical Techniques: LC-MS/MS

    For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a powerful alternative.

    A method developed for the closely related 4-acetamidobenzoic acid highlights the advantages of this technique.[3] LC-MS/MS offers a significantly lower limit of quantification, often in the low ng/mL range, and provides structural information that is invaluable for impurity identification.[4] However, it is essential to consider and mitigate potential matrix effects, which can suppress or enhance the analyte signal.[3]

    Experimental Protocols

    The following are detailed experimental protocols adapted from validated methods for analogous compounds, which can serve as a starting point for the analysis of this compound.

    Protocol 1: General Purpose Reversed-Phase HPLC Method

    This protocol is based on common practices for the analysis of aromatic carboxylic acids.

    • Chromatographic System: A standard HPLC system equipped with a UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax SB-Aq).[5]

    • Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).[6]

    • Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.[6]

    • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    Protocol 2: Stability-Indicating HPLC Method

    This protocol is designed to separate the main compound from its potential degradation products and is crucial for stability studies.[7][8]

    • Chromatographic System: HPLC with a photodiode array (PDA) detector to assess peak purity.

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 40 °C.[9]

    • Detection: PDA detection at 275 nm.[9]

    • Injection Volume: 20 µL.

    • Forced Degradation Study: To demonstrate specificity, the drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.[7][8]

    Visualizing the Workflow and Method Selection

    The following diagrams illustrate the typical workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical method.

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

    Caption: A typical experimental workflow for HPLC analysis.

    Method_Selection start Routine QC Analysis? hplc Standard RP-HPLC start->hplc Yes stability Stability Indicating Method? start->stability No sim Stability-Indicating HPLC stability->sim Yes trace Trace Level Analysis or Complex Matrix? stability->trace No trace->hplc No lcms LC-MS/MS trace->lcms Yes

    Caption: Decision tree for analytical method selection.

    References

    A Comprehensive Guide to the LC-MS/MS Determination of 4-Acetamidobenzoic Acid

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides a detailed overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-acetamidobenzoic acid, a metabolite of the immunostimulatory drug Inosine Pranobex. The presented method is robust, sensitive, and applicable for pharmacokinetic studies.[1][2]

    Comparison of Method Performance

    While a direct comparison with alternative LC-MS/MS methods for 4-acetamidobenzoic acid is limited due to a lack of published distinct methodologies, the following table summarizes the key performance characteristics of a validated method, demonstrating its suitability for bioanalytical applications.

    ParameterPerformance Metric
    Linearity (r²) ≥ 0.99
    Limit of Quantification (LOQ) 10 ng/mL[1][2][3]
    Precision (%RSD) 2.11% to 13.81%[1][2][3]
    Accuracy 89% to 98.57%[1][2][3]
    Total Recovery 85–99%[4]
    Matrix Effect Did not exceed 15%

    Experimental Workflow

    The following diagram illustrates the general workflow for the determination of 4-acetamidobenzoic acid using LC-MS/MS.

    LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Column Chromatographic Separation Injection->Column Elution Analyte Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection & Quantification MRM->Detection

    Caption: General workflow for LC-MS/MS analysis of 4-acetamidobenzoic acid.

    Detailed Experimental Protocol

    This protocol is based on the validated method developed for the analysis of 4-acetamidobenzoic acid in plasma samples.[2]

    1. Sample Preparation

    A simple and efficient protein precipitation method is employed for sample preparation.[1][2][3]

    • To a 100 µL plasma sample, add a deuterated internal standard (e.g., d3-4-acetamidobenzoic acid).

    • Add 1 mL of acetonitrile to precipitate plasma proteins.[1][2][3]

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

    2. Liquid Chromatography

    Chromatographic separation is achieved using a reverse-phase HPLC method.

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase A: 0.2% formic acid in water.[2]

    • Mobile Phase B: 0.2% formic acid in acetonitrile.[2]

    • Elution: A gradient elution program is typically used. For MS compatibility, formic acid is preferred over phosphoric acid.[5]

    3. Mass Spectrometry

    Tandem mass spectrometry is used for sensitive and selective detection.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), typically in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[6]

      • MRM Transition for 4-acetamidobenzoic acid: Specific precursor-to-product ion transitions are monitored.

      • MRM Transition for Internal Standard: A corresponding transition for the deuterated internal standard is also monitored.

    4. Method Validation

    The analytical method was validated according to established guidelines.[4] The validation process ensures the reliability of the method and includes assessments of:

    • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Linearity: The range over which the instrument response is proportional to the analyte concentration.

    • Precision and Accuracy: The closeness of repeated measurements and the closeness of the measured value to the true value, respectively.

    • Recovery: The efficiency of the extraction process.

    • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

    • Stability: The stability of the analyte in the biological matrix under different storage conditions.

    References

    A Comparative Analysis of the Biological Activities of 2-Acetamido-4-chlorobenzoic Acid Analogs

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparative study of the biological activities of various analogs of 2-Acetamido-4-chlorobenzoic acid. The information presented herein is curated from multiple scientific studies to facilitate an objective understanding of the therapeutic potential of these compounds across different domains, including oncology, microbiology, and inflammation. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear conceptual framework.

    Anticancer Activity

    Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some of these analogs is believed to involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway.

    Comparative Anticancer Activity Data

    The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected this compound analogs against different cancer cell lines.

    Compound IDModificationCancer Cell LineIC50 (µM)Reference
    Analog 12-amino-3-chlorobenzoic acidMDA-MB-2315 (at 48h)[1]
    Analog 22-amino-3-chlorobenzoic acidMDA-MB-23126 (at 24h)[1]
    Analog 32-amino-3-chlorobenzoic acidMDA-MB-2317.2 (at 72h)[1]
    Analog 44-(2-chloroacetamido)benzoic acid derivativeHCT-116-[2]
    Analog 54-(2-chloroacetamido)benzoic acid derivativeHepG-2-[2]
    Analog 64-(2-chloroacetamido)benzoic acid derivativeMCF-7-[2]

    Note: Specific IC50 values for Analogs 4, 5, and 6 were mentioned as showing activity but the exact values were not provided in the referenced abstract.

    Signaling Pathway in Cancer

    The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some chloro-substituted aminobenzoic acid analogs have been shown to exert their anticancer effects by potentially modulating this pathway, leading to the downregulation of pro-survival signals and induction of apoptosis.

    PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog 2-Acetamido-4-chlorobenzoic Acid Analog Analog->PI3K Inhibits? PTEN PTEN PTEN->PIP3 Inhibits

    Figure 1: Hypothesized inhibition of the PI3K/AKT pathway by this compound analogs.

    Antimicrobial Activity

    Several derivatives of chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

    Comparative Antimicrobial Activity Data

    The following table presents the minimum inhibitory concentration (MIC) values of selected chlorobenzoic acid derivatives against various microbial strains.

    Compound IDModificationMicrobial StrainMIC (µg/mL)Reference
    Derivative 12-chlorobenzoic acid derivativeStaphylococcus aureus-[3][4][5]
    Derivative 22-chlorobenzoic acid derivativeBacillus subtilis-[3][4][5]
    Derivative 32-chlorobenzoic acid derivativeEscherichia coli-[3][4][5]
    Derivative 42-chlorobenzoic acid derivativeCandida albicans-[3][4][5]
    Derivative 52-chlorobenzoic acid derivativeAspergillus niger-[3][4][5]

    Note: The referenced abstracts state that antimicrobial activity was observed, but specific MIC values for a range of analogs were not detailed.

    Experimental Workflow for Antimicrobial Susceptibility Testing

    The tube dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    Antimicrobial_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Analog in Broth start->prepare_dilutions inoculate Inoculate Tubes with Standardized Microbial Suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Observe for Turbidity (Bacterial Growth) incubate->observe determine_mic Determine MIC (Lowest Concentration with No Growth) observe->determine_mic end End determine_mic->end

    Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the tube dilution method.

    Anti-inflammatory Activity

    Analogs of acetamido-benzoic acid have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

    Comparative Anti-inflammatory Activity Data

    The following table summarizes the percentage inhibition of paw edema by a 5-acetamido-2-hydroxy benzoic acid derivative in the carrageenan-induced paw edema model.

    Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference
    PS3 (benzyl derivative)20-74[6][7][8]
    PS3 (benzyl derivative)50-75[6][7][8]

    Note: The specific time point for this percentage inhibition was not detailed in the abstract.

    Experimental Workflow for Carrageenan-Induced Paw Edema Assay

    This assay induces an acute and localized inflammation, and the reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory potential.

    Anti_inflammatory_Workflow start Start animal_prep Acclimatize Rats start->animal_prep baseline Measure Initial Paw Volume animal_prep->baseline administer Administer Test Analog or Control Vehicle baseline->administer induce_edema Inject Carrageenan into the Sub-plantar Region of the Paw administer->induce_edema After 30-60 min measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_edema calculate Calculate Percentage Inhibition of Edema measure_edema->calculate end End calculate->end

    Figure 3: Experimental workflow for the carrageenan-induced paw edema assay in rats.

    Experimental Protocols

    Anticancer Activity: MTT Assay

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[10]

    • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.[10]

    • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[10]

    • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plate is then incubated at 37°C for 15 minutes with shaking.[10]

    • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[9][10] The cell viability is calculated as a percentage of the control (untreated) cells.

    Antimicrobial Activity: Tube Dilution Method

    The tube dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][12][13][14][15]

    • Preparation of Dilutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes.[7][12]

    • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth with compound, no inoculum) are also prepared.

    • Incubation: The tubes are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) to allow for microbial growth.[12]

    • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7][12]

    Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

    This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[3][4][5][6][16]

    • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.

    • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[5]

    • Compound Administration: The test compounds, a positive control (e.g., Indomethacin or Phenylbutazone), and a vehicle control are administered orally or intraperitoneally to different groups of rats.[5][16]

    • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.[5][16]

    • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[5]

    • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.

    References

    Validation of a reverse phase HPLC method for 2,4,6 Trifluro Benzoic acid

    Author: BenchChem Technical Support Team. Date: November 2025

    A comprehensive guide to the validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2,4,6-Trifluorobenzoic acid, with a comparison to alternative analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development.

    Introduction

    2,4,6-Trifluorobenzoic acid (TFBA) is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of TFBA is critical as impurities can affect the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for the quality control of TFBA. This guide provides a detailed overview of a validated RP-HPLC method for the determination of 2,4,6-Trifluorobenzoic acid and its impurities, and compares it with other analytical techniques.

    Validated Reverse Phase HPLC Method for 2,4,6-Trifluorobenzoic Acid

    A novel gradient reverse phase liquid chromatographic (RP-HPLC) method has been developed and validated for the determination of the purity of 2,4,6-Trifluorobenzoic acid in the presence of its related impurities.[1][2] This method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

    Experimental Protocol

    Instrumentation: An Agilent 1260/Infinity-II separation module (Agilent Corporation, USA) equipped with an Ultraviolet-visible detector and EZ-Chrome elite software was used.[1]

    Chromatographic Conditions:

    • Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm.[1]

    • Mobile Phase: A gradient mixture of solvent A and solvent B.

      • Solvent A (Buffer): 0.1% triethylamine solution with pH adjusted to 4.0 using diluted orthophosphoric acid.[1]

      • Solvent B (Solvent Mixture): Acetonitrile, methanol, and water in the ratio of 700:200:100 (v/v/v).[1]

    • Gradient Program: The specific gradient program is detailed in the source literature.

    • Flow Rate: Not explicitly stated in the provided snippets, but typically around 1.0 mL/min for similar analyses.

    • Injection Volume: 15 µL.[1]

    • Detection Wavelength: 205 nm.[1]

    Preparation of Solutions:

    • Diluent: A mixture of acetonitrile, methanol, water, and formic acid in the ratio of 700:200:100:1.0 (v/v/v/v).[1]

    • Stock Solutions: 2 mg/mL stock solutions of TFBA and 1 mg/mL of impurities were prepared in the diluent.[1]

    Data Presentation: Summary of Validation Parameters

    The developed RP-HPLC method was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, linearity, and accuracy.[1] The results of the validation parameters are summarized in the table below.

    Validation ParameterAcceptance CriteriaResult
    Specificity No interference at the retention time of the analyte.The method is specific for 2,4,6-Trifluorobenzoic acid and its impurities.
    Linearity (Correlation Coefficient, R²) R² ≥ 0.999The R² value was found to be ≥ 0.999 for the analyte and its impurities.
    Precision (%RSD) %RSD ≤ 2.0%The %RSD for six replicate injections was found to be 1.8%.[1]
    Accuracy (% Recovery) 98.0% - 102.0%The recovery was found to be within the acceptance criteria.
    Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined and found to be at a low level.
    Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Determined and found to be at a low level.
    System Suitability (%RSD) %RSD ≤ 2.0%The %RSD for the system suitability solution was 1.8%.[1]

    Comparison with Alternative Analytical Methods

    While the validated RP-HPLC method is robust and reliable, several other analytical techniques can be employed for the analysis of fluorobenzoic acids. A comparison of these methods is presented below.

    Analytical MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
    RP-HPLC with UV Detection Separation based on polarity, detection by UV absorbance.Robust, reproducible, relatively low cost, widely available.Moderate sensitivity, may require derivatization for some compounds.In the µg/mL to ng/mL range.
    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly sensitive and selective mass detection.High sensitivity and selectivity, suitable for complex matrices, provides molecular weight information.Higher cost of instrumentation and maintenance, requires specialized expertise.0.01 to 0.05 ng/mL.[3]
    Ultra-Performance Liquid Chromatography (UPLC) Uses smaller particle size columns for faster and more efficient separations.Faster analysis times, higher resolution and sensitivity compared to HPLC.[4]Higher operating pressures, requires specialized instrumentation.In the ng/mL to pg/mL range.
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.High sensitivity and selectivity for volatile compounds.Requires derivatization for non-volatile compounds like benzoic acids, which can be time-consuming.6-44 ng/L after derivatization and solid-phase extraction.[5]
    Ion Chromatography-Mass Spectrometry (IC-MS) Separation of ions and polar molecules.Excellent for separating small organic acids, provides peak purity information when coupled with MS.[6]Can have limitations with complex matrices.In the low ppb range.[7]

    Mandatory Visualizations

    Experimental Workflow for HPLC Method Validation

    HPLC_Validation_Workflow start Start: Method Development Objective prep_solutions Preparation of Standards and Samples start->prep_solutions hplc_setup HPLC System Setup and Equilibration prep_solutions->hplc_setup system_suitability System Suitability Testing hplc_setup->system_suitability Initial Check specificity Specificity Analysis linearity Linearity Study specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) Study precision->accuracy lod_loq LOD & LOQ Determination accuracy->lod_loq robustness Robustness Evaluation lod_loq->robustness documentation Documentation and Validation Report robustness->documentation system_suitability->specificity end_node End: Validated Method documentation->end_node

    Caption: Workflow for the validation of an HPLC method.

    Comparison of Analytical Methods

    Analytical_Method_Comparison node_rphplc node_rphplc node_lcms node_lcms node_uplc node_uplc node_gcms node_gcms node_icms node_icms rphplc RP-HPLC-UV + Robust & Cost-Effective - Moderate Sensitivity lcms LC-MS/MS + High Sensitivity & Selectivity - High Cost & Complexity uplc UPLC + Fast & High Resolution - High Pressure System gcms GC-MS + Excellent for Volatiles - Requires Derivatization icms IC-MS + Good for Polar Analytes - Matrix Effects

    Caption: Key attributes of different analytical methods.

    Conclusion

    The validated RP-HPLC method provides a reliable, accurate, and precise tool for the quality control of 2,4,6-Trifluorobenzoic acid. While alternative methods like LC-MS/MS and UPLC offer higher sensitivity and faster analysis times, the RP-HPLC method remains a practical and cost-effective choice for routine analysis in many pharmaceutical laboratories. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix complexity, and available resources.

    References

    Comparing the antimicrobial efficacy of different 2-chlorobenzoic acid derivatives

    Author: BenchChem Technical Support Team. Date: November 2025

    A guide for researchers and drug development professionals on the antimicrobial properties of various 2-chlorobenzoic acid derivatives, supported by experimental data.

    This guide provides a comparative analysis of the antimicrobial efficacy of several synthesized 2-chlorobenzoic acid derivatives. The information is intended for researchers, scientists, and professionals involved in the development of new antimicrobial agents. The data presented is based on a key study by Kumar et al. (2014), which systematically evaluated the antimicrobial potential of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

    Data Summary

    The antimicrobial efficacy of the synthesized 2-chlorobenzoic acid derivatives, specifically a series of esters and Schiff bases, was determined by their Minimum Inhibitory Concentration (MIC). The results indicate that the Schiff's bases of 2-chlorobenzoic acid generally exhibit more potent antimicrobial activity compared to their ester counterparts.[1] Notably, the derivatives demonstrated greater antibacterial potential against the Gram-negative bacterium Escherichia coli than against the tested Gram-positive bacteria.[1]

    One of the most potent compounds identified in the study was a Schiff base, designated as compound 6 , which showed significant activity against Escherichia coli, with its efficacy being comparable to the standard drug Norfloxacin.[1]

    Table 1: Minimum Inhibitory Concentration (MIC) of 2-Chlorobenzoic Acid Derivatives
    Compound IDDerivative TypeStaphylococcus aureus (MIC in µM/mL)Bacillus subtilis (MIC in µM/mL)Escherichia coli (MIC in µM/mL)Candida albicans (MIC in µM/mL)Aspergillus niger (MIC in µM/mL)
    1 Schiff Base>100>10050>100>100
    2 Schiff Base10010025100100
    3 Schiff Base505012.55050
    4 Schiff Base252512.52525
    5 Schiff Base12.5256.2512.512.5
    6 Schiff Base12.512.53.125 12.512.5
    7 Ester>100>100100>100>100
    8 Ester>10010050>100>100
    9 Ester1005025100100
    Norfloxacin Standard Drug6.256.253.125 --
    Fluconazole Standard Drug---6.256.25

    Note: The MIC values are presented as µM/mL. Lower values indicate higher antimicrobial activity. Data is sourced from Kumar et al. (2014).

    Experimental Protocols

    The antimicrobial activity of the 2-chlorobenzoic acid derivatives was determined using the tube dilution method.[1]

    Antimicrobial Susceptibility Testing: Tube Dilution Method
    • Preparation of Test Compounds: Stock solutions of the synthesized 2-chlorobenzoic acid derivatives and standard drugs (Norfloxacin and Fluconazole) were prepared in dimethyl sulfoxide (DMSO).

    • Culture Media: Nutrient broth was used for the growth of bacterial strains, and Sabouraud dextrose broth was used for fungal strains.

    • Inoculum Preparation: The microbial strains were inoculated into their respective broths and incubated to achieve a suitable concentration of microorganisms.

    • Serial Dilution: A serial two-fold dilution of each test compound and standard drug was performed in tubes containing the respective broth to achieve a range of concentrations.

    • Inoculation: A standardized suspension of the test microorganism was added to each tube.

    • Incubation: The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

    • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

    Potential Mechanism of Action (Hypothesized)

    While the specific signaling pathways and molecular targets of these 2-chlorobenzoic acid derivatives have not been fully elucidated, the antimicrobial action of Schiff bases and benzoic acid derivatives, in general, can be attributed to several potential mechanisms. The lipophilic nature of these compounds may facilitate their passage through the microbial cell membrane, leading to disruption of membrane integrity and function. Furthermore, the imine group (-C=N-) in Schiff bases is a crucial pharmacophore that can interact with various cellular components, potentially inhibiting essential enzymes or interfering with DNA replication. Some studies on other benzoic acid derivatives have suggested inhibition of bacterial DNA gyrase as a possible mechanism of action. However, further research is required to determine the precise mechanism for this specific class of compounds.

    Visualizations

    Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solutions Stock Solutions Serial Dilution Serial Dilution Stock Solutions->Serial Dilution Microbial Cultures Microbial Cultures Inoculation Inoculation Microbial Cultures->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

    Caption: Experimental workflow for antimicrobial susceptibility testing.

    Proposed_Mechanism Derivative Derivative CellMembrane Bacterial Cell Membrane Derivative->CellMembrane Penetration Enzyme Essential Enzymes Derivative->Enzyme Interaction DNA DNA Replication Derivative->DNA Interaction Disruption Membrane Disruption CellMembrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Interference Replication Interference DNA->Interference

    Caption: Hypothesized antimicrobial mechanisms of 2-chlorobenzoic acid derivatives.

    References

    Structural Analysis of 4-acetamido-2-chlorobenzoic acid: A Comparative Crystallographic Perspective

    Author: BenchChem Technical Support Team. Date: November 2025

    A comprehensive guide for researchers and drug development professionals on the crystallographic and structural features of 4-acetamido-2-chlorobenzoic acid, drawing comparisons with structurally related compounds. This guide provides insights into the potential solid-state conformation and intermolecular interactions that can influence its physicochemical properties.

    While a definitive single-crystal X-ray diffraction study for 4-acetamido-2-chlorobenzoic acid is not publicly available, a robust understanding of its structural properties can be inferred through a comparative analysis of closely related compounds: 4-acetamidobenzoic acid and 2-chlorobenzoic acid. This guide presents available crystallographic data for these comparator molecules, outlines a standard experimental protocol for X-ray crystal structure determination, and discusses the anticipated structural impact of the chloro and acetamido functional groups on the benzoic acid framework.

    Comparative Crystallographic Data

    To predict the structural characteristics of 4-acetamido-2-chlorobenzoic acid, we can examine the crystallographic data from its constituent chemical moieties. The following table summarizes the key crystallographic parameters for 4-acetamidobenzoic acid monohydrate and 2-chlorobenzoic acid.

    Parameter4-Acetamidobenzoic Acid Monohydrate[1][2][3]2-Chlorobenzoic Acid
    Formula C₉H₉NO₃·H₂OC₇H₅ClO₂
    Crystal System MonoclinicMonoclinic
    Space Group P2₁/cP2₁/c
    Unit Cell Dimensions a = 6.6712(13) Åb = 28.870(6) Åc = 4.992(1) Åα = 90°β = 100.01(3)°γ = 90°a = 7.097(1) Åb = 19.257(1) Åc = 10.893(1) Åβ = 106.17(2)°
    Key Structural Features - The acetamide group is twisted from the plane of the benzene ring.[1][3]- The carboxylic acid group is nearly coplanar with the benzene ring.[1][3]- Extensive hydrogen bonding network involving the carboxylic acid, acetamide, and water molecule.[1][3]- Forms hydrogen-bonded dimers through the carboxylic acid groups.

    Inferred Structural Features of 4-acetamido-2-chlorobenzoic acid

    Based on the data from the comparator molecules, we can anticipate the following structural characteristics for 4-acetamido-2-chlorobenzoic acid:

    • Molecular Conformation: The presence of the ortho-chloro substituent is likely to induce steric hindrance, potentially leading to a greater torsion angle between the carboxylic acid group and the benzene ring compared to 4-acetamidobenzoic acid. Similarly, the acetamido group at the para-position is expected to be twisted out of the plane of the aromatic ring.

    • Intermolecular Interactions: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens, and the chloro group). This suggests the formation of a robust hydrogen-bonding network in the solid state, likely involving dimers through the carboxylic acid groups, as is common for benzoic acid derivatives. The acetamido group can further extend this network, creating chains or sheets.

    Standard Experimental Protocol for Single-Crystal X-ray Diffraction

    The definitive structural elucidation of 4-acetamido-2-chlorobenzoic acid would require single-crystal X-ray diffraction. A typical experimental workflow for a small organic molecule is as follows:

    • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

    • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

    • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.

    • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate structure.

    Experimental Workflow for X-ray Crystallography

    experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis synthesis Synthesis of 4-acetamido-2-chlorobenzoic acid purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

    Figure 1. A generalized workflow for determining the crystal structure of a small molecule.

    This comparative guide provides a foundational understanding of the likely structural properties of 4-acetamido-2-chlorobenzoic acid. The experimental determination of its crystal structure would be a valuable contribution to the field, enabling a more precise understanding of its solid-state behavior and its potential applications in drug development and materials science.

    References

    Quantitative Analysis of 2-Acetamido-4-chlorobenzoic Acid in Reaction Mixtures: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and drug development professionals, the accurate quantification of 2-Acetamido-4-chlorobenzoic acid in complex reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the separation of the target analyte from starting materials, intermediates, and byproducts.

    Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

    This protocol is adapted from established methods for similar aromatic carboxylic acids and provides a robust starting point for the analysis of this compound.[1][2][3]

    • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation.

    • Mobile Phase: A gradient elution is often employed to resolve complex mixtures. A typical mobile phase consists of:

      • Solvent A: 0.1% Phosphoric acid in water.[2]

      • Solvent B: Acetonitrile.[2]

      • A starting gradient could be 95% A and 5% B, ramping to a higher concentration of Solvent B to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detection at a wavelength of approximately 230-254 nm, where the aromatic ring and carboxyl group exhibit strong absorbance.

    • Sample Preparation:

      • Accurately weigh a portion of the reaction mixture.

      • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

      • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

    • Quantification: External standard calibration is the most common approach. Prepare a series of standard solutions of purified this compound of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the analyte in the reaction mixture sample is then determined from this curve.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    For enhanced sensitivity and selectivity, particularly in complex matrices or for trace-level quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5][6]

    Experimental Protocol: LC-MS/MS

    This protocol is based on methods developed for the analysis of 4-acetamidobenzoic acid and can be adapted.[4][5]

    • LC System: A UHPLC or HPLC system is used for chromatographic separation, similar to the HPLC method described above. The use of volatile mobile phase additives like formic acid instead of phosphoric acid is necessary for MS compatibility.[4][5]

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

      • Hypothetical Transition: The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of the precursor.

    • Sample Preparation: Similar to the HPLC method, involving dissolution and filtration. A dilution step may be necessary to bring the analyte concentration within the linear range of the instrument.

    • Quantification: An internal standard method is highly recommended to compensate for matrix effects and variations in instrument response. A stable isotope-labeled analog of this compound would be an ideal internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.

    Gas Chromatography (GC)

    Gas Chromatography (GC) can be a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, derivatization is typically required to convert them into more volatile and thermally stable esters.[7][8]

    Experimental Protocol: GC-MS with Derivatization

    This protocol outlines a general procedure for the GC-MS analysis of carboxylic acids following derivatization.[7][8]

    • Derivatization:

      • The carboxylic acid group of this compound is converted to a methyl ester using a derivatizing agent such as diazomethane or by heating with methanol in the presence of an acid catalyst (e.g., BF₃, HCl).[7][8]

      • After the reaction, the excess reagent and solvent are removed, and the sample is reconstituted in a suitable solvent for GC injection (e.g., hexane, ethyl acetate).

    • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, HP-5ms) and a mass spectrometer detector.

    • Injection: A split/splitless injector is commonly used.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • MS Detector: Electron Ionization (EI) is a common ionization technique. The mass spectrometer is operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Quantification: Similar to HPLC, an external or internal standard method can be used. For the internal standard method, a structurally similar compound that is not present in the sample and undergoes the same derivatization process should be chosen.

    Method Comparison

    Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
    Selectivity ModerateVery HighHigh
    Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[4][5]Good (ng/mL range)
    Speed ModerateModerateSlower (due to derivatization)
    Cost Low to ModerateHighModerate
    Sample Prep Simple (dissolution, filtration)Simple (dissolution, filtration, dilution)Complex (derivatization required)
    Robustness HighModerate to HighModerate (derivatization can be a source of variability)
    Typical Use Routine analysis, purity checks, high-concentration samplesTrace analysis, complex matrices, impurity profilingVolatile impurities, confirmation of identity

    Visualizing the Analytical Workflow

    The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte in a reaction mixture.

    Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing ReactionMixture Reaction Mixture Sampling Sampling ReactionMixture->Sampling Dilution Dilution/Dissolution Sampling->Dilution Filtration Filtration Dilution->Filtration Derivatization Derivatization (for GC) Filtration->Derivatization HPLC HPLC Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS GC GC-MS Derivatization->GC Chromatogram Chromatogram HPLC->Chromatogram LCMS->Chromatogram GC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Result

    References

    A Comparative Guide to the Biological Activity of 2-Acetamido-4-chlorobenzoic Acid and Its Isomers

    Author: BenchChem Technical Support Team. Date: November 2025

    An Objective Analysis for Researchers and Drug Development Professionals

    Direct comparative studies on the biological activities of 2-Acetamido-4-chlorobenzoic acid and its positional isomers are notably scarce in current scientific literature. This guide, therefore, provides a comparative analysis based on the reported biological activities of structurally related compounds. By examining derivatives of chlorobenzoic acid and acetamidobenzoic acid, we can infer the potential therapeutic relevance of these isomers and identify promising avenues for future research. This analysis focuses on key areas of biological activity, including anticancer, antimicrobial, and anti-inflammatory effects.

    Structural Isomers of Acetamido-chlorobenzoic Acid

    The biological effects of a molecule are intrinsically linked to its structure. The relative positions of the acetamido and chloro substituents on the benzoic acid ring can significantly influence its physicochemical properties and its interaction with biological targets. The primary positional isomers are visualized below.

    G Positional Isomers of Acetamido-chlorobenzoic Acid cluster_0 2-Acetamido Isomers cluster_1 3-Acetamido Isomers cluster_2 4-Acetamido Isomers a 2-Acetamido-3-chlorobenzoic acid b This compound (Target Compound) c 2-Acetamido-5-chlorobenzoic acid d 2-Acetamido-6-chlorobenzoic acid e 3-Acetamido-2-chlorobenzoic acid f 3-Acetamido-4-chlorobenzoic acid g 3-Acetamido-5-chlorobenzoic acid h 3-Acetamido-6-chlorobenzoic acid i 4-Acetamido-2-chlorobenzoic acid j 4-Acetamido-3-chlorobenzoic acid

    Caption: Key positional isomers of Acetamido-chlorobenzoic Acid.

    Anticancer and Cytotoxic Activity

    While data for the target compound is unavailable, derivatives of its parent structures, aminobenzoic and chlorobenzoic acids, have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.

    Notably, derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] One such derivative, N5a, induced cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines by activating the extrinsic apoptotic pathway.[1] Similarly, 2-amino-3-chlorobenzoic acid , isolated from Streptomyces coelicolor, has been shown to target the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, in breast cancer cells.[2]

    These findings suggest that the chloro- and amino- (or its acetylated form, acetamido-) substituted benzoic acid scaffold is a promising starting point for the development of novel anticancer agents. The specific positioning of these functional groups is crucial for activity, as seen in the potent effects of the 2,3- and 3,4-substituted analogues.

    Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
    Derivatives of 4-amino-3-chlorobenzoic acid (e.g., N5a)A549, HepG2, HCT-116Cytotoxic[1]
    2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast)Apoptosis Induction[2]
    Derivatives of 4-(2-chloroacetamido)benzoic acidHepG-2, HCT-116, MCF-7Antiproliferative[3]
    Potential Mechanism of Action: EGFR Inhibition

    The inhibition of EGFR by derivatives of 4-amino-3-chlorobenzoic acid prevents the downstream activation of cell survival and proliferation pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis in cancer cells.

    G cluster_pathway EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates downstream PI3K/AKT & RAS/MAPK Pathways egfr->downstream Activates inhibitor Benzoic Acid Derivative (N5a) inhibitor->egfr Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

    Caption: Simplified diagram of EGFR inhibition by benzoic acid derivatives.

    Antimicrobial Activity

    Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties against a range of pathogens.[4] Studies indicate that Schiff's bases derived from 2-chlorobenzoic acid are more potent antimicrobial agents than their ester counterparts, with significant activity against the Gram-negative bacterium Escherichia coli.[4][5] Furthermore, derivatives of 4-acetamido-3-aminobenzoic acid have shown potential as microbial neuraminidase inhibitors, suggesting a possible application as antiviral agents.[6]

    The antimicrobial potential appears to be influenced by the nature of the derivatives. For instance, Schiff's bases of 2-chlorobenzoic acid demonstrated greater antibacterial potential against Gram-negative bacteria than Gram-positive bacteria.[4]

    Compound/Derivative ClassMicroorganismActivityReference
    Schiff's bases of 2-chlorobenzoic acidEscherichia coliPotent antibacterial[4][5]
    Esters of 2-chlorobenzoic acidE. coli, S. aureus, B. subtilisModerate antibacterial[4]
    Derivatives of 4-acetamido-3-aminobenzoic acidNeuraminidase-containing microbesInhibitory action[6]

    Anti-inflammatory and Analgesic Activity

    The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is a significant challenge in drug discovery.[7][8] Research into derivatives of 5-acetamido-2-hydroxy benzoic acid has shown promising results.[7][8] These compounds have demonstrated peripheral anti-nociceptive activity in acetic acid-induced writhing tests and anti-inflammatory effects, suggesting their potential as alternatives to existing NSAIDs.[7] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]

    Additionally, derivatives of para-aminobenzoic acid (PABA) have been identified as potential agents to target cancer-related inflammation by inhibiting the production of nitric oxide (NO) and the activation of pro-inflammatory signaling pathways like IL6/STAT3 and TNFα/NFκB.[9] This highlights the role of the acetamido (or amino) group in modulating inflammatory responses.

    Experimental Protocols

    In Vitro Cytotoxicity Assessment (MTT Assay)

    The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

    G cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compound for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h. Live cells convert MTT to formazan crystals. B->C D 4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 value. E->F

    Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

    Methodology:

    • Cell Culture: Human cancer cell lines (e.g., A549, MCF7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a specific density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

    • Compound Exposure: The test compounds (isomers of acetamido-chlorobenzoic acid) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (typically 48 or 72 hours).

    • MTT Reagent: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.

    • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

    • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

    Antimicrobial Susceptibility Testing (Tube Dilution Method)

    This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    Methodology:

    • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

    • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

    • Inoculation: Each tube is inoculated with the standardized microbial suspension.

    • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

    Conclusion

    The existing body of research, while not directly comparing the isomers of this compound, strongly suggests that this class of compounds holds significant therapeutic potential. Evidence from structurally similar molecules points towards promising anticancer, antimicrobial, and anti-inflammatory activities. The data indicates that the specific arrangement of the chloro and acetamido groups on the benzoic acid ring is a critical determinant of biological function and potency.

    The lack of direct comparative data represents a clear gap in the literature. A systematic synthesis and biological evaluation of all positional isomers of acetamido-chlorobenzoic acid is warranted. Such studies would provide valuable structure-activity relationship (SAR) insights and could lead to the identification of novel lead compounds for drug development. Researchers and drug development professionals are encouraged to explore this promising, yet underexplored, chemical space.

    References

    Safety Operating Guide

    Essential Guide to the Safe Disposal of 2-Acetamido-4-chlorobenzoic Acid

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Acetamido-4-chlorobenzoic acid is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide provides essential disposal procedures based on the safety data of closely related chlorinated and acetamido-substituted benzoic acid derivatives.

    Disclaimer: This information is based on the safety profiles of analogous compounds. Always consult the specific Safety Data Sheet provided by your supplier for this compound and adhere to your institution's and local authorities' waste disposal regulations.

    Immediate Safety and Handling Considerations

    Before disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.

    Key Hazard Information (Based on Analogous Compounds):

    • Acute Toxicity: Harmful if swallowed.[1]

    • Skin Irritation: May cause skin irritation.[1]

    • Eye Irritation: May cause serious eye irritation.[1]

    • Environmental Hazards: Avoid release into the environment. Do not let the product enter drains.[2]

    Step-by-Step Disposal Protocol

    The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.

    • Container Management:

      • Keep the waste chemical in its original container whenever possible.

      • If transferring to a new container, ensure it is clearly and accurately labeled with the full chemical name and any relevant hazard symbols.

      • Do not mix with other waste materials.

    • Waste Collection:

      • Store the sealed waste container in a designated, secure area for chemical waste collection. This area should be away from incompatible materials, such as strong oxidizing agents.

      • Follow your institution's specific procedures for chemical waste pickup.

    • Spill Cleanup:

      • In case of a spill, avoid generating dust.

      • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

      • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleanup materials should also be disposed of as hazardous waste.

    • Empty Container Disposal:

      • Handle uncleaned, empty containers in the same manner as the product itself. They should be collected for hazardous waste disposal unless properly decontaminated.

    Quantitative Data Summary for Related Chlorobenzoic Acids

    The following table summarizes key data for 2-chlorobenzoic acid and 4-chlorobenzoic acid, which can serve as a reference for understanding the general characteristics of this compound.

    Property2-Chlorobenzoic Acid4-Chlorobenzoic Acid
    Molecular Formula C₇H₅ClO₂C₇H₅ClO₂
    Molecular Weight 156.57 g/mol 156.57 g/mol
    Appearance White to off-white crystalline powderWhite crystalline powder
    Melting Point 138-142 °C238 - 241 °C
    Solubility Soluble in hot water, alcohol, etherSlightly soluble in water

    Disposal Decision Pathway

    The following diagram illustrates the logical steps for the proper disposal of this compound.

    G start Start: Have 2-Acetamido-4- chlorobenzoic acid for disposal check_sds Consult specific Safety Data Sheet (SDS) and local regulations start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous dispose_hazardous Dispose of as hazardous chemical waste. - Keep in original, labeled container. - Do not mix with other waste. - Arrange for collection by authorized  waste disposal service. is_hazardous->dispose_hazardous Yes (Presumed) non_hazardous Follow non-hazardous waste procedures (unlikely for this type of compound) is_hazardous->non_hazardous No end End of Disposal Process dispose_hazardous->end non_hazardous->end

    Disposal decision workflow for this compound.

    References

    Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Acetamido-4-chlorobenzoic Acid

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 2-Acetamido-4-chlorobenzoic acid.

    This document provides crucial safety and logistical information for the proper handling of this compound, a compound utilized in various research and development applications. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.

    While specific toxicological properties for this compound are not extensively documented, its structure as a halogenated aromatic compound necessitates cautious handling. Based on data from structurally similar chemicals, it should be considered potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3]

    Essential Personal Protective Equipment (PPE)

    A risk assessment should always be conducted before handling any chemical.[4] For this compound, the following PPE is mandatory to minimize exposure and ensure safety.

    Protection Type Required PPE Specifications and Best Practices
    Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards. Ensure a proper fit. If there is a splash risk, a face shield should be worn in addition to goggles.[3][5]
    Hand Protection Chemical-resistant gloves.Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][5]
    Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If dust formation is likely or ventilation is inadequate, a respirator with a P95 (US) or P1 (EU EN 143) particle filter is recommended. For higher-level protection, use a respirator with appropriate cartridges.[2][4][6]
    Protective Clothing Laboratory coat.A standard lab coat should be worn and kept fastened. For larger quantities or increased risk of spillage, consider a chemical-resistant apron or coveralls.[4][7]
    Footwear Closed-toe shoes.Shoes should be made of a material that offers protection against spills.[4]

    Operational and Handling Plan

    Engineering Controls:

    • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of any dust or vapors.[1][3]

    • Eye Wash Station and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.[1]

    Safe Handling Practices:

    • Preparation: Before handling, read the Safety Data Sheet (SDS) for any chemical you are working with. Although a specific SDS for this compound may not be available, reviewing SDS for similar compounds like 4-chlorobenzoic acid is a prudent measure.[2][8][9]

    • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1][8]

    • Avoiding Contamination: Avoid direct contact with the substance. Prevent the formation and spread of dust in the air.[1][2]

    • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.

    • Spill Procedures: In case of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[2] Do not discharge into drains or rivers.[1]

    Disposal Plan for this compound

    As a halogenated organic compound, this compound requires disposal as hazardous waste.[10][11]

    • Waste Collection:

      • Collect waste material in a clearly labeled, sealed, and appropriate container.

      • Do not mix with non-halogenated waste to avoid higher disposal costs.[10][11]

      • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

    • Disposal Method:

      • Arrange for collection by a licensed and specialized hazardous waste disposal company.[1][2]

      • Incineration at high temperatures is a common and effective disposal method for halogenated compounds.[12]

      • Never dispose of this chemical down the drain or in general waste.[10]

    Workflow for Handling this compound

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Review Safety Data Sheet (or similar compounds) A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood Preferred) C->D E Handle with Care (Avoid Dust Generation) D->E F Perform Experimental Work E->F G Clean Work Area F->G H Segregate Halogenated Waste G->H I Store Waste in Labeled, Sealed Container H->I J Arrange for Professional Disposal I->J K In Case of Spill: Contain and Clean Up Safely L In Case of Exposure: Use Emergency Shower/Eyewash and Seek Medical Attention

    Caption: Workflow for the safe handling of this compound.

    References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.